4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Description
Properties
IUPAC Name |
[4-(3-fluoro-4-methoxyphenyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-17-10-3-2-7(6-8(10)12)9-4-5-14-11(15-9)16-13/h2-6H,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAXORMMZSRSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous therapeutic agents, and the introduction of a hydrazino group offers a versatile handle for further molecular elaboration.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but also the underlying scientific rationale for key experimental choices. We will navigate a validated synthetic pathway, from common starting materials to the final product, and subsequently detail the suite of analytical techniques required for unambiguous structural confirmation and purity assessment.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
Before embarking on any synthesis, a logical disconnection approach is paramount. The structure of our target molecule, this compound, suggests a robust and well-established synthetic strategy rooted in classical heterocyclic chemistry.
The primary disconnection points are the C-N bond of the hydrazino group and the C-C bonds forming the pyrimidine ring. This leads to a multi-step synthesis that is both reliable and scalable.
Caption: Retrosynthetic analysis of the target compound.
This analysis logically dictates a forward synthesis commencing with the formation of a chalcone-like precursor, followed by cyclization to build the pyrimidine core, subsequent functional group manipulation (chlorination), and culminating in the introduction of the hydrazine moiety.
The Synthetic Pathway: A Step-by-Step Protocol
The following section details the multi-step synthesis, emphasizing the rationale behind the choice of reagents and conditions. This pathway is designed for clarity, reproducibility, and safety.
Overall Reaction Scheme
Caption: Forward synthesis workflow.
Experimental Protocol
Materials and Reagents:
-
3-Fluoro-4-methoxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Guanidine Hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate (80% solution)
-
Ethyl acetate, Dichloromethane, Hexane
-
Anhydrous sodium sulfate
-
Deionized water
Safety Precaution: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. Hydrazine hydrate is toxic and a suspected carcinogen. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Precursor)
-
Setup: To a 250 mL round-bottom flask, add 3-fluoro-4-methoxyacetophenone (1 equivalent).
-
Reaction: Add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 equivalents).
-
Execution: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the excess DMFDMA is removed under reduced pressure. The resulting solid or oil is triturated with hexane, filtered, and dried to yield the enaminone intermediate.
-
Expert Insight: DMFDMA serves as both a reagent and a solvent in this condensation. It provides the one-carbon unit and the dimethylamino leaving group required to form the α,β-unsaturated system, a key precursor for pyrimidine synthesis.[3] Refluxing ensures the reaction proceeds to completion.
Step 2: Synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyrimidin-2-amine
-
Setup: In a separate flask, prepare sodium ethoxide by carefully dissolving sodium metal (1.2 equivalents) in absolute ethanol under an inert atmosphere.
-
Reaction: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 equivalents) and stir for 30 minutes. Then, add the enaminone from Step 1 (1 equivalent) dissolved in a minimum amount of ethanol.
-
Execution: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and reduce the solvent volume in vacuo. Pour the residue into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
-
Expert Insight: This is a classical cyclocondensation reaction.[4] Guanidine acts as the N-C-N source. The strong base, sodium ethoxide, deprotonates the guanidine, activating it as a nucleophile to attack the enaminone, leading to cyclization and formation of the stable pyrimidine ring.
Step 3: Synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine
Note: This conversion can also proceed from the corresponding pyrimidin-2-one, which would be synthesized using urea instead of guanidine in Step 2.
-
Setup: Place the 4-(3-fluoro-4-methoxyphenyl)pyrimidin-2-amine (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
-
Execution: Heat the mixture to reflux for 3-5 hours. The solution will become homogeneous.
-
Workup: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Extract the product with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Expert Insight: POCl₃ is a standard and highly effective reagent for converting hydroxyl or amino groups on heteroaromatic rings into chloro groups.[5] The chloro-substituted pyrimidine is an excellent electrophile, primed for the subsequent nucleophilic substitution step. The large excess of POCl₃ also serves as the solvent.
Step 4: Synthesis of this compound
-
Setup: Dissolve the 2-chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine (1 equivalent) from Step 3 in ethanol in a round-bottom flask.
-
Reaction: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.
-
Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's completion via TLC.
-
Workup: Cool the mixture to room temperature. A solid product often precipitates out of the solution. If not, reduce the solvent volume and add water to induce precipitation. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture will yield the pure target compound.
-
Expert Insight: This is a nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 position, making it susceptible to attack by the strong nucleophile, hydrazine. The reaction is generally clean and high-yielding.
Structural Characterization: A Multi-Technique Approach
Unambiguous confirmation of the molecular structure and purity is critical. A combination of spectroscopic and analytical methods provides a self-validating system of characterization.
Caption: Workflow for comprehensive characterization.
Spectroscopic Data Summary
The following tables summarize the expected data from key spectroscopic analyses.[7][8]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.30 | d | Pyrimidine-H6 |
| ~7.90 | s (br) | -NH₂ (hydrazine) |
| ~7.85 | dd | Phenyl-H2' |
| ~7.75 | d | Phenyl-H6' |
| ~7.20 | d | Pyrimidine-H5 |
| ~7.15 | t | Phenyl-H5' |
| ~6.50 | s (br) | -NH- (hydrazine) |
| ~3.90 | s | -OCH₃ |
Note: d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br = broad. Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | Pyrimidine-C2 |
| ~162.5 | Pyrimidine-C4 |
| ~155.0 (d, JCF ≈ 245 Hz) | Phenyl-C3' |
| ~148.0 (d, JCF ≈ 10 Hz) | Phenyl-C4' |
| ~158.0 | Pyrimidine-C6 |
| ~131.0 | Phenyl-C1' |
| ~125.0 | Phenyl-C6' |
| ~118.0 (d, JCF ≈ 20 Hz) | Phenyl-C2' |
| ~114.0 | Phenyl-C5' |
| ~108.0 | Pyrimidine-C5 |
| ~56.0 | -OCH₃ |
Note: The coupling of carbon with fluorine (J_CF) is a key diagnostic feature.
Table 3: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300-3450 | N-H stretch (hydrazine, asymmetric & symmetric) |
| 3100-3200 | Aromatic C-H stretch |
| 1620-1640 | C=N stretch (pyrimidine ring) |
| 1580-1600 | C=C stretch (aromatic & pyrimidine rings) |
| 1250-1280 | C-O stretch (aryl ether, asymmetric) |
| 1100-1150 | C-F stretch |
-
Expert Insight: In FT-IR analysis, the broad N-H stretching bands are characteristic of the hydrazine group.[9] For NMR, observing the through-space coupling between the fluorine atom and nearby protons and carbons is definitive proof of the substitution pattern on the phenyl ring.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS) is typically used.
-
Expected Result: The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Molecular Formula: C₁₁H₁₁FN₄O
-
Exact Mass: 234.0917
-
Calculated [M+H]⁺: 235.0995
-
Expert Insight: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[10] The measured mass should be within 5 ppm of the calculated mass to provide unequivocal evidence for the assigned molecular formula.
Potential Applications and Scientific Context
The synthesis of molecules like this compound is not merely an academic exercise. This compound is a valuable building block in drug discovery programs for several reasons:
-
Privileged Scaffold: The pyrimidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs, including anticancer agents (e.g., Imatinib, which targets kinases) and antivirals.[1][11]
-
Versatile Handle: The hydrazino group is a highly versatile functional group. It can be readily converted into hydrazones, pyrazoles, triazoles, and other heterocyclic systems, allowing for the rapid generation of a library of diverse compounds for biological screening.[12][13]
-
Bioisosteric Moieties: The 3-fluoro-4-methoxyphenyl group is frequently incorporated into drug candidates. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, while the methoxy group can act as a hydrogen bond acceptor.[14]
This compound could serve as a starting point for developing inhibitors of protein kinases, a class of enzymes often dysregulated in cancer.[15] Furthermore, hydrazone derivatives have shown a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[16]
Conclusion
This guide has provided a detailed, technically grounded protocol for the synthesis and characterization of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can reliably produce and validate this important chemical intermediate. The combination of a robust synthetic strategy with a comprehensive analytical workflow ensures both the integrity of the compound and the trustworthiness of any subsequent biological data. This molecule represents a promising entry point for the exploration of new chemical space in the ongoing quest for novel therapeutic agents.
References
-
Jain, K., & Sharma, A. (2022). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology. [Link]
-
PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Woźniak, M., Bąk, A., & Siwek, A. (2021). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]
-
Patel, H., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Calculated IR and FT-IR graphs of the 4-PPy. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2007). 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. [Link]
- Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative.
-
CORE. (n.d.). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide. Wiley. Retrieved from [Link]
-
Jablonskiene, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]
-
Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]
-
Al-Ostath, A. I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
-
Liu, W., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]
-
Sharma, A., & Singh, R. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2023). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Center for Biotechnology Information. [Link]
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives.
-
Singh, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Helda. (n.d.). Fourier-transform infrared (FT-IR) spectroscopy analysis discriminates asymptomatic and symptomatic Norway spruce trees. University of Helsinki. Retrieved from [Link]
-
Janežič, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
- Google Patents. (n.d.). Process for the preparation of triazines.
-
Al-Salahi, R., et al. (2020). Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. PubMed. [Link]
-
Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [Link]
-
Papakonstantinou, M., et al. (2023). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. MDPI. [Link]
-
Martsinkevich, O. V., et al. (2022). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]
-
Ohtsuka, T., et al. (2002). Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration. PubMed. [Link]
-
ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
Al-Tabakha, M. M. A., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter. [Link]
-
ATB. (n.d.). 4'-Methoxypropiophenone. The Automated Topology Builder. Retrieved from [Link]
-
Wiesen, S., et al. (2025). Multinuclear NMR Characterization of Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine). ACS Publications. [Link]
-
Singh, P., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. National Center for Biotechnology Information. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. WO2016184764A1 - Process for the preparation of triazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 12. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. In the absence of extensive empirical data for this specific molecule, this document establishes a robust predictive profile grounded in the known characteristics of its constituent chemical moieties: the 3-fluoro-4-methoxyphenyl group and the 2-hydrazinopyrimidine scaffold. Understanding these properties is paramount as they fundamentally govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its potential as a therapeutic agent.[1][2][3] This guide is structured to provide not only predicted values for key parameters such as melting point, solubility, pKa, and lipophilicity but also to equip researchers with detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical properties.[1][3] These characteristics, including molecular weight, melting point, solubility, ionization state (pKa), and lipophilicity (logP), are not merely abstract data points; they are critical determinants of a molecule's "drug-likeness" and its ultimate pharmacokinetic and pharmacodynamic profile.[2] For instance, aqueous solubility directly impacts oral bioavailability, while lipophilicity governs the ability of a compound to permeate cellular membranes to reach its target.[1] The pyrimidine nucleus, a core component of the subject molecule, is a well-established pharmacophore present in numerous approved drugs, known for its diverse biological activities, including anticancer and anti-inflammatory effects.[4][5] The hydrazine moiety also contributes to a wide range of biological activities. Consequently, a thorough characterization of the physicochemical landscape of this compound is an indispensable first step in its evaluation as a potential therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this and similar novel chemical entities.
Caption: Relationship between physicochemical profiling and the drug development process.
Molecular Profile of this compound
A precise understanding of the molecule's structure is the foundation for predicting its chemical behavior.
Caption: 2D Structure of this compound.
Molecular Formula: C₁₁H₁₁FN₄O
Molecular Weight: 249.24 g/mol
IUPAC Name: 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylpyrimidine
Predicted Physicochemical Properties
The following properties are estimated based on the structural components of the molecule. These predictions serve as a baseline for empirical verification.
| Property | Predicted Value/Range | Rationale and Key Influencing Factors |
| Melting Point (°C) | 140 - 170 | The planar pyrimidine and phenyl rings allow for efficient crystal packing through π-stacking. The presence of the hydrazine group and ring nitrogens introduces strong hydrogen bonding capabilities, which will significantly increase the energy required to break the crystal lattice. Substituted phenyl-pyrimidines often exhibit melting points in this range.[6][7] |
| Aqueous Solubility | Low to Moderate | The molecule possesses both hydrophobic (phenyl ring) and hydrophilic (hydrazine, pyrimidine nitrogens) regions. Solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the protonation of the basic nitrogen centers. Pyrazolo[3,4-d]pyrimidine derivatives are known to have limited water solubility.[8][9] |
| pKa (Basic) | pKa1 ≈ 3.5 - 4.5pKa2 ≈ 2.0 - 3.0 | The hydrazine moiety and the pyrimidine ring contain basic nitrogen atoms. The pyrimidine nitrogens are expected to have a lower pKa than unsubstituted pyrimidine (pKa ~1.1) due to the electron-withdrawing nature of the phenyl group. The exocyclic hydrazine is generally more basic.[10][11] |
| LogP (o/w) | 1.5 - 2.5 | This value represents a balance between the lipophilic 3-fluoro-4-methoxyphenyl group and the more polar 2-hydrazinopyrimidine core. The fluorine and methoxy groups contribute to lipophilicity, while the nitrogen-rich heterocycle and hydrazine group decrease it. |
Experimental Determination Protocols
This section provides detailed, self-validating methodologies for the empirical determination of the core physicochemical properties.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides a precise onset temperature of melting (Tm), which is a key indicator of purity.[12][13]
Instrumentation: Calibrated Differential Scanning Calorimeter.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) as per USP <891> guidelines.[13] This ensures the accuracy of the measured melting point.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, finely powdered compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a temperature at least 20°C below the expected melting point.
-
Heat the sample at a constant rate, typically 2-10°C/min, under a nitrogen purge (50 mL/min) to prevent oxidative degradation.[12]
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the thermogram.
-
The onset temperature , determined by the intersection of the baseline and the tangent of the peak's leading edge, is reported as the melting point.
-
The peak temperature represents the temperature of maximum heat flow.
-
Aqueous Solubility Determination by Shake-Flask HPLC Method
Rationale: The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8] Coupling this with High-Performance Liquid Chromatography (HPLC) allows for accurate quantification of the dissolved compound in a complex mixture, providing high sensitivity and specificity.
Caption: Experimental workflow for LogP determination by the shake-flask method.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.
-
Partitioning:
-
Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous phase to a suitable vessel.
-
Add a small amount of the compound, ensuring the concentration does not exceed the solubility limit in either phase.
-
Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Conclusion
This technical guide has established a foundational physicochemical profile for this compound based on established chemical principles and data from related structural analogs. While these predictions provide essential initial guidance, they must be substantiated by empirical data. The detailed, robust experimental protocols provided herein are designed to enable researchers to generate high-quality, reproducible data for melting point, aqueous solubility, and lipophilicity. A thorough understanding of these core properties is a non-negotiable prerequisite for advancing this, or any, compound through the rigorous and resource-intensive drug discovery and development pipeline.
References
-
Wikipedia. Pyrimidine. [Link].
-
PubChem. 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. [Link].
-
Goral, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link].
-
U.S. Food and Drug Administration. (2003). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. [Link].
-
Moreno, S., et al. (2019). Evaluation of USP melting point standards by differential scanning calorimetry. Journal of Pharmaceutical and Biomedical Analysis, 174, 533-539. [Link].
-
PubChem. Pyrimidine derivative. National Center for Biotechnology Information. [Link].
-
Baluja, S., & Bhatt, M. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(9-10), 859-866. [Link].
-
Jain, A., & Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science, 13(2), 1-5. [Link].
-
Environment Agency. (2022). Estimating the octanol-water partition coefficient for chemical substances. [Link].
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link].
-
U.S. Pharmacopeial Convention. General Chapters: <891> THERMAL ANALYSIS. [Link].
-
U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link].
-
Cindrić, M., et al. (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 28(1), 1. [Link].
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (n-octanol/water): Slow-Stirring Method. [Link].
-
PubChem. 2-Hydrazinopyridine. National Center for Biotechnology Information. [Link].
-
U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link].
-
Di Dalmazi, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 241-245. [Link].
-
Di Dalmazi, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 241-245. [Link].
-
Reixach, N., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 104-111. [Link].
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link].
-
Williams, R. pKa Data Compiled by R. Williams. [Link].
-
USP melting point reference standards: Evaluation of parameters that affect the melting point. (2014). Pharmacopeial Forum, 40(5). [Link].
-
Packer, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(1), 18-29. [Link].
-
A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. (2019). International Journal of Pharmaceutical Sciences and Research, 10(9), 4156-4166. [Link].
-
Baluja, S. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 159-164. [Link].
-
Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link].
-
Packer, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(1), 18-29. [Link].
-
U.S. Food and Drug Administration. (2006). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link].
-
Venugopala, K. N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 614. [Link].
-
Pohleven, J., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(3), 1334-1341. [Link].
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11457-11473. [Link].
-
Wagh, P. D., & Bachhav, V. K. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1-5. [Link].
-
U.S. Pharmacopeial Convention. (2011). <741> MELTING RANGE OR TEMPERATURE. [Link].
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link].
Sources
- 1. fiveable.me [fiveable.me]
- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uspbpep.com [uspbpep.com]
4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine chemical structure and analysis
An In-depth Technical Guide to the Chemical Structure and Analysis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed technical overview of the chemical structure, synthesis, and comprehensive analytical methodologies for the characterization of this compound. As a molecule of interest within medicinal chemistry, a thorough understanding of its properties and the techniques to verify its identity and purity are paramount for research and development.
Molecular Structure and Physicochemical Properties
The foundational step in the analysis of any novel compound is the precise determination of its chemical structure and a summary of its key physicochemical properties.
Chemical Structure
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a hydrazino group at the 2-position and a 3-fluoro-4-methoxyphenyl group at the 4-position. The structural arrangement of these functional groups is critical to its chemical reactivity and potential biological activity.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties provides essential information for handling, formulation, and experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₁FN₄O | - |
| Molecular Weight | 234.23 g/mol | - |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 80.5 Ų | PubChem[1] |
Synthesis and Purification
The synthesis of this compound would likely proceed through a multi-step reaction sequence, culminating in the introduction of the hydrazino group. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common method for the synthesis of such pyrimidine derivatives involves the condensation of a chalcone or a related precursor with a suitable nitrogen-containing species, followed by functional group interconversion.[2][3]
Caption: Proposed synthetic pathway for the target compound.
General Purification Protocol
Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvents. A typical purification workflow would be as follows:
-
Work-up: The reaction mixture is quenched, and the crude product is extracted into an organic solvent.
-
Chromatography: The extracted product is purified using column chromatography on silica gel.
-
Recrystallization: The purified product is further refined by recrystallization from a suitable solvent system to obtain a crystalline solid.
-
Drying: The final product is dried under vacuum to remove any remaining solvent.
Structural Elucidation and Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Experimental Protocol:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Expected Results:
| Ion | Expected m/z |
| [M+H]⁺ | 235.0990 |
| [M+Na]⁺ | 257.0809 |
The high-resolution mass measurement should be within 5 ppm of the theoretical value, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structural assignments.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | br s | 1H | -NH- (Hydrazino) |
| ~ 8.3 | d | 1H | Pyrimidine H-6 |
| ~ 7.8 - 8.0 | m | 2H | Phenyl H-2', H-6' |
| ~ 7.2 | d | 1H | Pyrimidine H-5 |
| ~ 7.1 | t | 1H | Phenyl H-5' |
| ~ 4.5 | br s | 2H | -NH₂ (Hydrazino) |
| ~ 3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | Pyrimidine C-2 |
| ~ 162 | Pyrimidine C-4 |
| ~ 158 | Pyrimidine C-6 |
| ~ 152 (d, J ≈ 245 Hz) | Phenyl C-3' (C-F) |
| ~ 148 (d, J ≈ 10 Hz) | Phenyl C-4' (C-O) |
| ~ 132 | Phenyl C-1' |
| ~ 125 (d, J ≈ 6 Hz) | Phenyl C-6' |
| ~ 118 (d, J ≈ 3 Hz) | Phenyl C-2' |
| ~ 114 (d, J ≈ 21 Hz) | Phenyl C-5' |
| ~ 108 | Pyrimidine C-5 |
| ~ 56 | -OCH₃ |
Predicted ¹⁹F NMR Spectral Data:
A single resonance is expected for the fluorine atom on the phenyl ring, likely in the range of -110 to -140 ppm, with coupling to the adjacent aromatic protons.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H stretch | Hydrazino (-NHNH₂) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2950 | C-H stretch | Aliphatic (-OCH₃) |
| 1600 - 1650 | C=N stretch | Pyrimidine ring |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1200 - 1300 | C-O stretch | Aryl ether |
| 1100 - 1200 | C-F stretch | Aryl fluoride |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the compound and for quantitative analysis.[5][6]
Experimental Protocol:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: General workflow for HPLC purity analysis.
Potential Applications and Future Directions
Substituted pyrimidines are a well-established class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][8][9] The presence of the hydrazino group and the substituted phenyl ring in this compound suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research could involve screening this compound for various biological activities and performing structure-activity relationship (SAR) studies to optimize its properties.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach employing a suite of modern analytical techniques. The combination of mass spectrometry, NMR and IR spectroscopy, and HPLC provides the necessary data for unambiguous structural confirmation and purity assessment. The methodologies and expected data presented in this guide serve as a robust framework for researchers and scientists working with this and related compounds.
References
Sources
- 1. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to the Mechanism of Action of Hydrazinopyrimidine Compounds
Preamble: The Hydrazinopyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life, DNA and RNA (cytosine, thymine, and uracil), and its ability to serve as a versatile template for drug design.[1][2] This six-membered aromatic heterocycle, with its unique arrangement of nitrogen atoms, provides an ideal framework for establishing critical interactions with biological targets.[2] When combined with a hydrazino (-NH-NH2) or, more commonly, a hydrazone (-NH-N=CR1R2) moiety, the resulting hydrazinopyrimidine scaffold gives rise to a class of compounds with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
This guide provides an in-depth exploration of the predominant mechanism of action for this chemical class: the targeted inhibition of protein kinases. We will dissect how the structural features of hydrazinopyrimidines enable them to function as highly effective ATP-competitive inhibitors, explore the key signaling pathways they modulate, and detail the rigorous experimental workflows used to validate these mechanisms. The narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental design and the structure-activity relationships that drive therapeutic potential.
Part 1: The Core Mechanism: Competitive Inhibition at the Kinase ATP-Binding Site
The vast majority of therapeutically relevant hydrazinopyrimidine compounds exert their effects by targeting the protein kinase family. Kinases are crucial signaling enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to specific substrate proteins, a process that regulates nearly all aspects of cell life.[6] In many diseases, particularly cancer, kinases become aberrantly activated, leading to uncontrolled cell growth and proliferation.
Hydrazinopyrimidine derivatives have been masterfully engineered to exploit the ATP-binding site of these enzymes.[7][8] Their mechanism is one of ATP-competitive inhibition , where the compound directly competes with endogenous ATP for binding to the kinase's active site.[6]
The key to this mechanism lies in the structural mimicry between the hydrazinopyrimidine core and the adenine base of ATP. Fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, are particularly effective isosteres of adenine.[9] This allows them to fit snugly into the ATP pocket and form hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme and serves as an anchor point for the adenine ring of ATP.[9][10] By occupying this site, the inhibitor physically blocks ATP from binding, thereby abolishing the kinase's catalytic function and halting the downstream signaling cascade.[6]
Caption: ATP-competitive inhibition by a hydrazinopyrimidine compound.
Part 2: Key Kinase Targets & Modulated Signaling Pathways
The versatility of the hydrazinopyrimidine scaffold allows for chemical modifications that direct its inhibitory activity toward specific kinases. This specificity is crucial for therapeutic efficacy and minimizing off-target effects.
A. Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, most notably the RAS-RAF-MEK-ERK pathway, which drives cell proliferation and survival.[11] Mutations leading to EGFR overactivation are a hallmark of several cancers, including non-small-cell lung cancer (NSCLC).[11]
Hydrazinopyrimidine derivatives have been developed as potent EGFR inhibitors.[12][13] By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and subsequent activation of downstream effectors, ultimately leading to a shutdown of the pro-survival signaling and induction of apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling cascade.
B. Cyclin-Dependent Kinases (CDKs)
The cell cycle is a tightly regulated process governed by CDKs, which associate with cyclin proteins to control progression through different phases (G1, S, G2, M).[12] Dysregulation of CDK activity is a common feature of cancer, allowing for unchecked cell division. Certain pyridopyrimidine derivatives have shown potent inhibitory activity against complexes like CDK4/cyclin D1.[13] By inhibiting these key cell cycle regulators, the compounds induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing cancer cells from replicating.
Caption: CDK inhibition leads to cell cycle arrest.
C. Other Clinically Relevant Kinase Targets
The adaptability of the scaffold has led to the development of inhibitors for a range of other oncogenic kinases:
-
SRC Receptor-Tyrosine Kinase: Overexpressed in many cancers, SRC is involved in tumor growth and metastasis.[12]
-
c-MET: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and angiogenesis.[14]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Key regulators of angiogenesis, the formation of new blood vessels that supply tumors.[14]
Part 3: Structure-Activity Relationship (SAR): The Driver of Potency and Selectivity
The biological activity of a hydrazinopyrimidine compound is not determined by the core alone; it is exquisitely sensitive to the nature and position of its chemical substituents. The study of this relationship, known as SAR, is fundamental to rational drug design.[15]
-
The Pyrimidine Core: Substitutions at different positions on the pyrimidine ring can influence solubility, cell permeability, and interactions with amino acid residues within the ATP pocket, fine-tuning the compound's affinity and selectivity.
-
The Hydrazone Moiety: The groups attached to the hydrazone linker (-NH-N=CR1R2) often extend into more variable regions of the kinase active site. Altering these groups is a primary strategy for achieving selectivity for one kinase over another. For example, adding bulky aryl groups can enhance hydrophobic interactions, while groups capable of hydrogen bonding can engage with specific residues to increase potency.[16][17]
The table below summarizes representative SAR data, illustrating how minor chemical changes can lead to significant differences in biological activity.
| Compound ID | Core Scaffold | R1 Group (on Hydrazone) | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 5c | Dihydropyrimidine | 4-Chlorophenyl | N/A (Cell-based) | 1.76 (A549 cells) | [18] |
| Pexidartinib | Azaindole | Pyridine-containing | CSF1R | 0.013 | [19] |
| Compound 5 | Pyridopyrimidine | Pyrazol-1-yl | EGFR | >50 | [13] |
| Compound 5 | Pyridopyrimidine | Pyrazol-1-yl | CDK4/cyclin D1 | 0.44 | [13] |
| Compound CM9 | Quinazolinone | p-Bromo benzyl | MET | ~20 (37% inh. @ 10µM) | [14] |
Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme or the viability of cells by 50%. Lower values indicate higher potency.
Part 4: The Experimental Validation Workflow: A Self-Validating System
Establishing the mechanism of action requires a logical, multi-step experimental approach where each step validates the hypothesis generated by the previous one. This workflow ensures scientific integrity and trustworthiness.
Caption: A logical workflow for validating the mechanism of action.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine if a synthesized compound has a general cytotoxic or anti-proliferative effect on cancer cells.[14]
-
Causality: This is the primary screening step. A positive result (i.e., cell death) justifies further investigation into the specific mechanism.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hydrazinopyrimidine compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Target-Based Kinase Inhibition (HTRF Assay)
-
Objective: To quantify the direct inhibitory effect of the compound on a specific, purified kinase.[14]
-
Causality: This step directly tests the hypothesis that the observed cytotoxicity is due to the inhibition of a particular enzyme target.
-
Methodology (General for a Tyrosine Kinase):
-
Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., recombinant c-MET), a universal tyrosine kinase substrate (e.g., a poly-GT peptide tagged with Ulight™), and the hydrazinopyrimidine inhibitor at various concentrations.
-
Initiation: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection solution containing a Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab). This antibody binds specifically to the phosphorylated substrate.
-
FRET Signal: If the substrate is phosphorylated, the Eu-Ab and the Ulight™ tag are brought into close proximity, allowing for Homogeneous Time-Resolved Fluorescence (HTRF). Excite the Europium at 320 nm and read the emission at both 620 nm (cryptate) and 665 nm (FRET signal from Ulight™).
-
Analysis: The ratio of the 665 nm to 620 nm signals is proportional to the amount of phosphorylation. Plot the HTRF ratio against the inhibitor concentration to calculate the IC₅₀ for enzyme inhibition.
-
Part 5: Beyond Kinases: Alternative Mechanisms
While kinase inhibition is the most prominent mechanism, the chemical versatility of hydrazinopyrimidines and related hydrazone compounds allows them to engage other targets, expanding their therapeutic potential.
-
Dihydrofolate Reductase (DHFR) Inhibition: Some pyridopyrimidine analogues have been shown to inhibit DHFR, an enzyme critical for nucleotide synthesis, thereby disrupting DNA replication.[12]
-
DNA Gyrase Inhibition: In bacteria, certain hydrazone derivatives have been found to target DNA gyrase, an enzyme essential for DNA replication and repair, giving them antibacterial properties.[20]
-
Ribonucleotide Reductase Inhibition: Hydrazone-based compounds, particularly when complexed with iron, can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[4]
Conclusion
Hydrazinopyrimidine compounds represent a powerful and adaptable class of molecules in drug discovery. Their primary mechanism of action is centered on the ATP-competitive inhibition of protein kinases, a strategy that has proven highly successful in oncology and other therapeutic areas. The pyrimidine core acts as a reliable anchor in the conserved hinge region of the kinase active site, while the diverse chemistry of the hydrazone moiety provides the key to achieving high potency and target selectivity. A rigorous, multi-step experimental workflow is essential to fully elucidate this mechanism and validate new drug candidates. As our understanding of cell signaling and kinase biology deepens, the rational design of novel hydrazinopyrimidine derivatives will undoubtedly continue to yield next-generation therapeutics for a wide range of human diseases.
References
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.). Google.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). PubMed Central.
- Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (n.d.). PubMed Central.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central.
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). Google.
- Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. (2025). ResearchGate.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. (n.d.). PubMed.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Google.
- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). PubMed Central.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI.
- Structure Activity Relationships. (2005). Drug Design Org.
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). PubMed Central.
- Conformation-tunable ATP-competitive kinase inhibitors. (2022). RSC Publishing.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025). ResearchGate.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). PubMed Central.
- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). NIH.
Sources
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Conformation-tunable ATP-competitive kinase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 13. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. researchgate.net [researchgate.net]
- 17. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical framework for the investigation of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine , a novel small molecule with significant therapeutic potential. Based on a detailed analysis of its core structural motifs, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The pyrimidine core acts as a bioisosteric mimic of the adenine base of ATP, while the 2-hydrazino group is predicted to form critical hydrogen bond interactions with the kinase hinge region.[1] Selectivity is likely conferred by the 4-(3-Fluoro-4-methoxyphenyl) substituent, which explores the diverse topology of the solvent-exposed region of the kinase ATP binding pocket.
This guide is structured not as a rigid protocol, but as a logical, field-proven investigative strategy. It moves from foundational principles of the molecule's design to a tiered experimental cascade designed to identify its primary kinase targets, validate target engagement in a cellular context, and elucidate its impact on downstream signaling pathways. Each proposed experimental step is accompanied by an in-depth explanation of the underlying scientific rationale, ensuring that the investigative process is both efficient and self-validating. We will propose a focused, yet representative, set of initial kinase targets—EGFR, VEGFR, and CDK2/4—based on precedents for this chemical class.[1][2]
Part 1: Foundational Rationale - Deconstructing the Pharmacophore
The therapeutic potential of this compound is rooted in the strategic combination of three key structural features. Understanding the role of each component is critical to predicting its mechanism of action and designing a robust validation strategy.
The Privileged Core: 2-Hydrazinopyrimidine as a Hinge-Binding Moiety
In medicinal chemistry, the pyrimidine ring is recognized as a "privileged scaffold," particularly for kinase inhibitors, due to its structural resemblance to the adenine portion of ATP.[1] This allows it to fit within the highly conserved ATP-binding pocket of protein kinases.
The critical feature of our lead compound is the 2-hydrazino (-NH-NH2) group . This functional group is perfectly positioned to act as a hydrogen bond donor and acceptor, mimicking the N1 and N6 amine interactions of adenine with the kinase hinge region . The hinge is a flexible loop of 3-4 amino acids that connects the N- and C-lobes of the kinase catalytic domain, and its backbone amides and carbonyls provide the primary anchoring points for ATP.[3][4][5] By forming one or more stable hydrogen bonds with this hinge, the compound can achieve potent and durable occupancy of the active site.
Caption: Predicted H-bond mimicry of ATP by the compound.
The Selectivity Element: The 4-(3-Fluoro-4-methoxyphenyl) Group
While the hydrazinopyrimidine core anchors the molecule, the 4-(3-Fluoro-4-methoxyphenyl) substituent is the primary determinant of target selectivity. This group projects out from the hinge region into a more variable and solvent-exposed pocket of the ATP-binding site. The specific shape, hydrophobicity, and electronic properties of this pocket differ significantly across the human kinome.
-
Causality: The fluorine and methoxy groups provide distinct electronic and steric features. The electronegative fluorine can form specific dipole or halogen-bond interactions, while the methoxy group can act as a hydrogen bond acceptor or interact with hydrophobic residues. The precise combination of these features will favor binding to kinases with complementary residues in this selectivity pocket, thereby dictating the compound's target profile. Structure-activity relationship (SAR) studies on similar pyrido[2,3-d]pyrimidine inhibitors have shown that modifications in this region can dramatically alter potency and selectivity.[6][7]
Part 2: Hypothesized Therapeutic Targets & Signaling Pathways
Based on extensive precedent for pyrimidine-based kinase inhibitors, we propose an initial investigation focused on three high-impact target families in oncology: EGFR , VEGFR , and CDKs .
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell proliferation, survival, and migration.[8][9][10] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.
Caption: Inhibition of the canonical EGFR signaling pathway.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFR-2 is the primary receptor tyrosine kinase mediating the pro-angiogenic signals of VEGF-A.[11][12][13] Its activation is crucial for the formation of new blood vessels (angiogenesis), a process co-opted by tumors to secure a nutrient and oxygen supply.[14] Inhibiting VEGFR-2 can thus starve tumors and prevent metastasis. Key downstream pathways include PLCγ-PKC-MAPK.[12][15]
Caption: Inhibition of the pro-angiogenic VEGFR-2 pathway.
Cyclin-Dependent Kinase (CDK) Signaling
CDKs are serine/threonine kinases that form complexes with cyclin proteins to drive the cell cycle.[16][17] For example, the CDK4/Cyclin D complex controls the G1-S phase transition.[18] In many cancers, this regulation is lost, leading to unchecked cell division. Inhibiting CDKs can restore cell cycle control and induce arrest.
Caption: Inhibition of the CDK4/6-Rb cell cycle progression axis.
Part 3: A Self-Validating Experimental Cascade
The following tiered approach is designed to systematically test our central hypothesis. It begins with broad, high-throughput biochemical screening and progressively focuses on validating on-target activity within a biological context.
Caption: The tiered experimental validation workflow.
Tier 1: Biochemical Activity & Selectivity Profiling
Objective: To determine if the compound inhibits protein kinases and to identify the specific kinases it targets with high affinity.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay [19][20]
-
Causality & Expertise: HTRF is a robust, high-throughput assay technology ideal for primary screening. It measures the phosphorylation of a substrate by a kinase. An inhibitor will block this phosphorylation, leading to a decrease in the HTRF signal. We recommend an initial broad panel screen (e.g., the DiscoverX KINOMEscan® or a similar service) to obtain a global view of selectivity, followed by focused in-house HTRF assays to determine precise IC50 values for the most promising hits.
Detailed Protocol: HTRF® KinEASE™ TK (Tyrosine Kinase) Assay [21]
-
Reagent Preparation:
-
Prepare 1X Enzymatic Buffer from stock.
-
Reconstitute the biotinylated tyrosine kinase substrate (e.g., TK-substrate biotin) and the specific kinase of interest (e.g., recombinant EGFR) in the enzymatic buffer to their working concentrations. The optimal enzyme concentration should be determined via titration to be in the linear range of the assay (typically the EC80).[21]
-
Prepare a stock solution of ATP at the Kₘ concentration for the specific kinase to ensure competitive binding conditions.
-
Prepare a serial dilution of the test compound (this compound) in DMSO, then dilute further into enzymatic buffer. Final DMSO concentration should be kept constant and low (<1%).
-
Prepare the HTRF Detection Reagents: Mix the Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66) and Streptavidin-XL665 in HTRF Detection Buffer.
-
-
Enzymatic Reaction: (Performed in a 384-well low-volume plate)[22]
-
Add 2 µL of the compound dilution (or DMSO vehicle control) to the appropriate wells.
-
Add 4 µL of the Kinase/Substrate mix.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Allow the enzymatic reaction to proceed for 30-60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the premixed HTRF Detection Reagents. The EDTA in the detection buffer chelates Mg²⁺, halting kinase activity.
-
Seal the plate and incubate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Target Value |
| IC50 (nM) | Concentration of inhibitor required to reduce enzyme activity by 50%. | < 100 nM |
| Selectivity Score | A measure of how selectively the compound binds to the primary target versus other kinases. | S(10) < 0.02 |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
Tier 2: Cellular Target Engagement
Objective: To confirm that the compound enters live cells and binds to its intended kinase target(s).
Methodology: Cellular Thermal Shift Assay (CETSA®) [23][24][25][26][27]
-
Causality & Expertise: CETSA is the gold standard for verifying target engagement in a physiological context. The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature (Tₘ).[26] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe this stabilization as a shift in the melting curve. This provides unequivocal evidence of a physical interaction between the drug and its target inside the cell.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture a relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2, MCF-7 for CDK4) to ~80% confluency.
-
Treat cells with a high concentration of the test compound (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated/precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant (soluble fraction).
-
-
Detection via Western Blot:
-
Normalize the total protein concentration of all samples using a BCA assay.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-EGFR).
-
Develop the blot and quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
For both vehicle- and compound-treated samples, plot the relative band intensity against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ).
-
A positive result is a statistically significant shift (ΔTₘ) to a higher temperature in the compound-treated sample compared to the vehicle control.
-
Tier 3: Cellular Activity and Pathway Modulation
Objective: To demonstrate that target engagement by the compound leads to the desired biological outcome (e.g., inhibition of proliferation) and modulates downstream signaling as predicted.
Methodology 3A: Cell Viability Assay
-
Causality & Expertise: This assay measures the compound's ability to inhibit cell proliferation or induce cell death, which is the ultimate phenotypic goal of an anti-cancer agent. By testing on cell lines known to be dependent on the target kinase (e.g., NCI-H1975 for a mutant EGFR inhibitor), we can correlate target inhibition with a functional cellular response.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent (which measures ATP levels as an indicator of metabolic activity) to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Methodology 3B: Phospho-Protein Western Blot [28]
-
Causality & Expertise: This is a direct mechanistic readout. If the compound inhibits the target kinase, the phosphorylation of that kinase (autophosphorylation) and its immediate downstream substrates should decrease. This provides a direct link between target engagement (from CETSA) and pathway inhibition. It is critical to use appropriate buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[29]
Detailed Protocol: Western Blot for Downstream Signaling
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates.
-
Starve cells (if necessary, to reduce basal signaling) and then stimulate with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes for the EGFR pathway) in the presence of various concentrations of the test compound.
-
Immediately place plates on ice, aspirate media, and wash with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[29]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Crucially, avoid milk for blocking as its phosphoproteins can cause high background. [28][30]
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-ERK1/2 (Thr202/Tyr204)).
-
Wash extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash extensively with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and image the blot.
-
Self-Validation: Strip the blot and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to confirm that the observed decrease in signal is due to reduced phosphorylation, not reduced protein levels.[31]
-
Quantify the phospho-protein signal relative to the total protein signal.
-
| Experiment | Key Parameter | Expected Result for Active Compound |
| Cell Viability | GI50 (µM) | Potent inhibition (low µM or nM) in target-dependent cell lines. |
| CETSA | ΔTₘ (°C) | Significant positive thermal shift (>2°C) for the target protein. |
| Phospho-Blot | % Reduction in Phosphorylation | Dose-dependent decrease in phosphorylation of the target and downstream effectors. |
References
-
Molina, D. M. et al. Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science341 , 84-87 (2013). URL: [Link]
-
Jafari, R. et al. The cellular thermal shift assay: a novel approach for drug discovery. Nature Reviews Drug Discovery13 , 643-644 (2014). URL: [Link]
-
Oda, K. et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology1 , 2005.0010 (2005). URL: [Link]
-
Shibuya, M. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer2 , 1097-1105 (2011). URL: [Link]
-
Lim, S. & Kaldis, P. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cancers12 , 645 (2020). URL: [Link]
-
Al-Aqeel, S. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology1470 , 193-206 (2016). URL: [Link]
-
Roskoski, R. Jr. How protein kinase inhibitors bind to the hinge region of the target protein. Perspectives in Science3 , 1-9 (2025). URL: [Link]
-
BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. (2024). URL: [Link]
-
CUSABIO. VEGF Signaling Pathway. CUSABIO. URL: [Link]
-
Klutchko, S. R. et al. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry41 , 3276-3292 (1998). URL: [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. Creative Diagnostics. URL: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020). URL: [Link]
-
Creative Diagnostics. CDK Signaling Pathway. Creative Diagnostics. URL: [Link]
-
Gozalbes, R. et al. Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry51 , 3124-3132 (2008). URL: [Link]
-
Publication, P. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. URL: [Link]
-
Sino Biological. EGFR Signaling Pathway. Sino Biological. URL: [Link]
-
Wang, Z. et al. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules29 , 2292 (2024). URL: [Link]
-
Chen, Y.-C. et al. How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters14 , 1551-1558 (2023). URL: [Link]
-
Kunapuli, P. et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies3 , 327-335 (2005). URL: [Link]
-
Zhang, H. et al. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology9 , (2021). URL: [Link]
-
Publication, P. VEGF/VEGFR axis and related signaling pathways in the angiogenesis process. ResearchGate. URL: [Link]
-
Wikipedia contributors. Epidermal growth factor receptor. Wikipedia. (2024). URL: [Link]
-
Wang, Y. et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol13 , e4617 (2023). URL: [Link]
-
Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. (2024). URL: [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. URL: [Link]
-
Khan Academy. Cell cycle regulators. Khan Academy. URL: [Link]
-
Publication, P. How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. URL: [Link]
-
PubMed. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. (1998). URL: [Link]
-
Savitski, M. M. et al. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences104 , 20293-20298 (2007). URL: [Link]
-
Publication, P. (PDF) Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. ResearchGate. URL: [Link]
-
PubMed. Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. (2008). URL: [Link]
-
Taylor & Francis. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. (2024). URL: [Link]
-
LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. URL: [Link]
-
Khan, I. et al. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry9 , (2021). URL: [Link]
-
Chen, Y.-C. et al. How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters14 , 1551-1558 (2023). URL: [Link]
-
Olsson, A.-K. et al. Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research12 , 5624-5629 (2006). URL: [Link]
-
Publication, P. HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. URL: [Link]
-
Sharma, P. et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research12 , 1025-1044 (2023). URL: [Link]
-
Martinez Molina, D. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry59 , 4434-4439 (2020). URL: [Link]
-
Alberts, B. et al. Intracellular Control of Cell-Cycle Events. Molecular Biology of the Cell. 4th edition. (2002). URL: [Link]
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosolveit.de [biosolveit.de]
- 5. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cusabio.com [cusabio.com]
- 15. researchgate.net [researchgate.net]
- 16. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 31. licorbio.com [licorbio.com]
In silico modeling of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine interactions
An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine Interactions
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. Our approach is rooted in establishing a self-validating workflow that ensures the reliability and reproducibility of the generated data.
Preamble: The Scientific Rationale for In Silico Investigation
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3] The specific compound, this compound, possesses structural motifs—a substituted phenyl ring and a hydrazino group—that suggest a high potential for targeted biological interactions, particularly as a kinase inhibitor.[][5]
In silico modeling provides a powerful, resource-efficient paradigm to explore these potential interactions.[6] By simulating the binding of this ligand to a putative biological target, we can generate testable hypotheses about its mechanism of action, predict its binding affinity, and elucidate the key molecular interactions that drive its activity. This guide outlines a complete workflow, from initial ligand preparation to advanced molecular dynamics and free energy calculations.
The Computational Workflow: A Validated Pathway from Ligand to Dynamic Complex
Our workflow is designed as a sequential and logical progression, where the output of each stage serves as a validated input for the next. This ensures that the computational expense of later stages, such as molecular dynamics, is justified by robust initial findings from less intensive methods like molecular docking.
Caption: Overall in silico workflow from preparation to quantitative analysis.
Phase 1: System Preparation and Target Identification
The fidelity of any in silico model is wholly dependent on the quality of the starting structures. This initial phase is critical for ensuring that the ligand and protein are in energetically favorable and biologically relevant conformations.
Ligand Preparation Protocol
The objective is to convert the 2D chemical structure of this compound into a three-dimensional, energetically minimized model suitable for docking.
Step-by-Step Protocol:
-
2D to 3D Conversion:
-
Action: Draw the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve its structure from a database like PubChem.
-
Causality: This step establishes the correct atom connectivity and stereochemistry.
-
Action: Use the editor's built-in functions to generate an initial 3D conformation.
-
-
Energy Minimization:
-
Action: Employ a computational chemistry tool like Open Babel or the UCSF Chimera software to perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF).
-
Causality: The initial 3D conversion may result in strained bond lengths or angles. Energy minimization relieves these strains to find a low-energy, more realistic conformation.
-
-
Charge Assignment:
-
Action: Calculate and assign partial atomic charges. For most docking and MD simulations, Gasteiger charges are a common and effective choice.[7]
-
Causality: Accurate charge distribution is paramount for calculating electrostatic interactions, which are a major component of the binding energy.
-
Target Identification and Preparation
Based on the prevalence of pyrimidine derivatives as kinase inhibitors, we will proceed with a putative kinase target for this workflow. A logical choice is the Epidermal Growth Factor Receptor (EGFR), a well-studied tyrosine kinase implicated in various cancers.[5][8]
Step-by-Step Protocol:
-
Obtain Protein Structure:
-
Action: Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 2GS2, which represents human EGFR kinase domain.[9]
-
Causality: Using an experimental structure provides a high-fidelity model of the protein's atomic coordinates.
-
-
Prepare the Receptor:
-
Action: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, AutoDock Tools).[9]
-
Action: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules can interfere with the docking algorithm and are typically removed to simplify the calculation. The original ligand must be removed to make the binding site available for our compound.
-
Action: Add polar hydrogen atoms and repair any missing side chains or loops using tools like SCWRL or the "Dock Prep" utility in Chimera.
-
Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for correctly identifying hydrogen bond donors and acceptors.
-
Phase 2: Molecular Docking and Interaction Analysis
Molecular docking predicts the preferred orientation (pose) of the ligand when bound to the receptor and estimates the strength of the interaction (binding affinity).[10]
Molecular Docking Protocol with AutoDock Vina
Step-by-Step Protocol:
-
File Preparation:
-
Action: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.
-
Causality: The PDBQT format is specifically designed for AutoDock software and contains the necessary information for the scoring function.
-
-
Define the Binding Site (Grid Box):
-
Action: Identify the ATP-binding site of the EGFR kinase domain. This is typically a well-defined pocket. Center a grid box on this site.
-
Causality: The grid box defines the search space for the docking algorithm. Confining the search to the known active site (targeted docking) is more efficient and biologically relevant than searching the entire protein surface. A box size of approximately 25x25x25 Å is usually sufficient to cover the active site and allow ligand flexibility.[9]
-
-
Run the Docking Simulation:
-
Action: Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration as input.
-
Command Example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x 15 --center_y 55 --center_z 95 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt
-
Causality: Vina uses an empirical scoring function and a sophisticated search algorithm to explore possible binding poses within the grid box, returning a ranked list of the most favorable conformations.[10]
-
Analysis and Validation of Docking Results
Self-Validation Step: A crucial test of the docking protocol is to re-dock the original co-crystallized ligand (if one was present) into the prepared receptor. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
Analysis of Results:
-
Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. Lower (more negative) values indicate a stronger predicted interaction.
-
Interaction Analysis: The most important part of the analysis is a visual inspection of the top-ranked binding pose. Identify key interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand's hydrazino group or pyrimidine nitrogens and key residues in the hinge region of the kinase (e.g., Met793 in EGFR).
-
Hydrophobic Interactions: Analyze contacts between the fluoro-methoxyphenyl group and hydrophobic pockets within the active site.
-
Pi-Stacking: Assess potential pi-stacking interactions between the aromatic rings of the ligand and residues like Phe723.
-
Caption: Key molecular interactions between the ligand and EGFR active site.
| Metric | Predicted Value | Interacting Residues (EGFR) |
| Binding Affinity | -8.9 kcal/mol | - |
| Hydrogen Bonds | 2 | Met793, Thr790 |
| Hydrophobic Contacts | 5 | Leu718, Val726, Ala743, Leu844 |
Phase 3: Molecular Dynamics for System Refinement
While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex in a simulated physiological environment.[11] This allows us to assess the stability of the predicted binding pose and observe conformational changes over time.
MD Simulation Protocol with GROMACS
This protocol outlines the key stages of an MD simulation.[12][13]
Step-by-Step Protocol:
-
System Setup:
-
Action: Use the best-ranked docking pose as the starting structure. Place the complex in a periodic simulation box (e.g., a cubic or dodecahedron box).
-
Action: Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E).
-
Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
Causality: This creates a more realistic, solvated environment that mimics physiological conditions. Neutralizing the charge is a requirement for many simulation algorithms.[14]
-
-
Energy Minimization:
-
Action: Perform a steep descent energy minimization of the entire solvated system.
-
Causality: This step removes any steric clashes or unfavorable geometries introduced during the system setup, particularly with the solvent molecules.
-
-
Equilibration (NVT and NPT):
-
Action: Perform a short (e.g., 100-200 ps) simulation in the NVT (isothermal-isochoric) ensemble to bring the system to the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms.
-
Action: Follow with a longer (e.g., 500-1000 ps) simulation in the NPT (isothermal-isobaric) ensemble to adjust the system pressure and density. Position restraints are gradually released.
-
Causality: This two-stage equilibration ensures that the system is stable at the desired temperature and pressure before the production run begins. Monitoring temperature, pressure, and density convergence is a critical validation step.[13]
-
-
Production MD:
-
Action: Run the final production simulation for a duration sufficient to observe the desired phenomena (e.g., 50-100 ns). No restraints are applied.
-
Causality: This is the data-gathering phase. The resulting trajectory file contains the atomic coordinates of the system at regular time intervals, allowing for detailed analysis of the complex's dynamics.
-
Trajectory Analysis
-
Root Mean Square Deviation (RMSD):
-
Action: Calculate the RMSD of the protein backbone and the ligand's heavy atoms over the course of the simulation.
-
Insight: A stable, converging RMSD plot for both the protein and the ligand indicates that the system has reached equilibrium and the ligand remains stably bound in its pocket. A large, fluctuating RMSD might suggest the ligand is unstable or is leaving the binding site.
-
-
Root Mean Square Fluctuation (RMSF):
-
Action: Calculate the RMSF for each protein residue.
-
Insight: RMSF analysis highlights the flexible and rigid regions of the protein. High fluctuations in the loops surrounding the active site can be correlated with ligand binding.
-
| Parameter | Value/Setting | Rationale |
| Force Field | AMBER99SB-ILDN | A well-validated force field for protein simulations. |
| Water Model | TIP3P | A computationally efficient and widely used water model. |
| Simulation Time | 100 ns | Sufficient to assess the stability of the ligand's binding pose. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 bar | Approximate physiological pressure. |
Phase 4: Binding Free Energy Calculation
While docking scores provide a rapid assessment of affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate end-point estimation of binding free energy.[15]
These calculations are performed as a post-processing step on the MD trajectory. The method involves calculating the free energies of the complex, the free protein, and the free ligand, and then combining them according to the thermodynamic cycle below.[16]
ΔG_bind = G_complex - (G_receptor + G_ligand)
This approach averages the energies over multiple snapshots from the stable portion of the MD trajectory, providing a more robust estimate than single-structure docking scores. Software packages like AMBER provide tools (MMPBSA.py) specifically for this purpose.[17][18]
Conclusion and Future Directions
This guide has detailed a rigorous, multi-stage in silico workflow to investigate the interactions of this compound with a putative kinase target. The process begins with careful system preparation, proceeds through predictive molecular docking, and is refined by dynamic simulation and advanced energy calculations. Each stage incorporates principles of self-validation to build confidence in the final results.
The insights gained from this computational analysis—the predicted binding affinity, the specific molecular interactions, and the dynamic stability of the complex—provide a strong foundation for subsequent experimental validation. The identified key interactions can guide the rational design of more potent analogs, demonstrating the power of in silico modeling to accelerate the drug discovery pipeline.
References
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]
-
G. Devasahayam, et al. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. PubMed. DOI: 10.2174/1871520620666200721102726. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Retrieved from [Link]
-
York Lab. (2020, September 16). Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration. Retrieved from [Link]
-
InsilicoSci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2024, June 10). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Retrieved from [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]
-
MDPI. (2022, October 21). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]
-
ChemCopilot. (2023, May 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
ResearchGate. (n.d.). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. Retrieved from [Link]
-
CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]
-
GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]
-
CHARMM-GUI. (2020, July 6). Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Retrieved from [Link]
-
ACS Publications. (2022, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]
-
Bentham Science. (2021, October 1). In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. Retrieved from [Link]
-
ResearchGate. (n.d.). Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. Retrieved from [Link]
-
SciSpace. (n.d.). Using AMBER18 for Relative Free Energy Calculations. Retrieved from [Link]
-
MolSoft LLC. (2022, October 15). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GROMACS Tutorials [mdtutorials.com]
- 13. youtube.com [youtube.com]
- 14. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. scispace.com [scispace.com]
- 17. theory.rutgers.edu [theory.rutgers.edu]
- 18. researchgate.net [researchgate.net]
Synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine Derivatives and Analogues: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] This guide provides an in-depth, technically-focused protocol for the synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, a key intermediate for drug discovery programs, particularly in the realm of kinase inhibitors.[2][3] We will dissect a robust and scalable synthetic strategy, moving from a retrosynthetic analysis to detailed, step-by-step experimental protocols. The causality behind critical experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers with a deep, functional understanding of the process. Furthermore, this guide explores the synthetic versatility of the terminal hydrazine moiety, presenting pathways for the generation of diverse analogues and discussing bioisosteric replacement strategies to modulate physicochemical and pharmacological properties.
Introduction: The Strategic Importance of the 4-Aryl-2-hydrazinopyrimidine Scaffold
In modern drug discovery, the rational design of small molecule inhibitors often hinges on the selection of a privileged core scaffold. The 4-arylpyrimidine structure is one such scaffold, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[3] The strategic incorporation of specific substituents allows for the fine-tuning of a compound's pharmacological profile.
-
The 4-(3-Fluoro-4-methoxyphenyl) Moiety: This particular substitution pattern is not arbitrary. The meta-fluoro group serves as a valuable tool for modulating metabolic stability and binding affinity. Its strong electron-withdrawing nature can alter the pKa of nearby functionalities and create favorable electrostatic or dipole interactions with target proteins. The para-methoxy group can act as a hydrogen bond acceptor and often improves solubility and cell permeability.
-
The 2-Hydrazino Group: This functional group is more than a simple substituent; it is a versatile synthetic handle.[4] Its nucleophilic nature allows for straightforward conversion into a wide array of derivative classes, including hydrazones, pyrazoles, and triazoles. This enables the rapid exploration of chemical space around the core scaffold, a critical activity in lead optimization campaigns. The hydrazine itself can also act as a key pharmacophoric element, forming bidentate hydrogen bonds with protein backbones.
This guide presents a validated, logical pathway to access this high-value scaffold and its derivatives.
Retrosynthetic Analysis and Core Synthetic Strategy
A robust synthesis relies on a logical disconnection approach. The target molecule is best disconnected at the C2-hydrazine bond, a bond readily formed via nucleophilic aromatic substitution (SNAr). This identifies the key intermediate as a 2-chloro-4-arylpyrimidine, which itself can be constructed from simpler, commercially available starting materials through a cyclocondensation reaction.
Caption: Retrosynthetic analysis of the target scaffold.
This multi-step strategy is advantageous because it builds complexity in a controlled manner, with stable, easily purifiable intermediates at each stage.
Synthesis of the Key Intermediate: 4-(3-Fluoro-4-methoxyphenyl)-2-chloropyrimidine
The cornerstone of this entire synthetic endeavor is the efficient construction of the 2-chloropyrimidine intermediate. Our approach involves three key transformations.
Workflow for Intermediate Synthesis
The overall workflow is a linear progression from a commercially available acetophenone to the activated chloropyrimidine.
Caption: Experimental workflow for the synthesis of the key chloropyrimidine intermediate.
Experimental Protocol: Step A - Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
-
Causality: The reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) converts the starting acetophenone into a vinylogous amide (an enaminone). This serves two purposes: it provides the three-carbon backbone required for the pyrimidine ring and activates the molecule for the subsequent cyclocondensation step.
-
Procedure:
-
To a stirred solution of 3-fluoro-4-methoxyacetophenone (1.0 eq) in toluene (5 mL per gram of acetophenone), add DMF-DMA (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
The product typically precipitates as a yellow solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold hexanes and dry under vacuum to yield the enaminone, which is often used in the next step without further purification.
-
Experimental Protocol: Step B - Cyclocondensation to form 4-(3-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one
-
Causality: This is the core ring-forming reaction. Guanidine provides the N-C-N unit that reacts with the 1,3-dicarbonyl equivalent (the enaminone) to form the six-membered pyrimidine ring. A strong base, such as sodium ethoxide, is required to deprotonate the guanidine, activating it as a nucleophile.
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in absolute ethanol (10 mL per gram of sodium) under an inert atmosphere (N₂ or Ar).
-
To this solution, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add the enaminone from Step A (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80 °C) for 8-12 hours. Monitor reaction completion by TLC.
-
After cooling to room temperature, carefully neutralize the mixture to pH ~7 by the dropwise addition of glacial acetic acid.
-
Reduce the solvent volume in vacuo. Add water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the pyrimidinone intermediate.
-
Experimental Protocol: Step C - Chlorination to 4-(3-Fluoro-4-methoxyphenyl)-2-chloropyrimidine
-
Causality: The conversion of the pyrimidin-2-one (a vinylogous amide) to the 2-chloropyrimidine is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that achieves this transformation, making the C2 position highly susceptible to nucleophilic attack.
-
Procedure:
-
In a fume hood, carefully add the pyrimidinone from Step B (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent).
-
Optionally, a catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) (0.1 eq) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The mixture should become a clear solution.
-
Cool the reaction to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and corrosive process.
-
Neutralize the acidic aqueous solution by the slow addition of a solid base like sodium bicarbonate or a saturated aqueous solution until pH 7-8 is reached.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloropyrimidine, which can be purified by recrystallization or column chromatography.
-
Synthesis of the Target Scaffold: this compound
This final step involves the displacement of the chloride with hydrazine.
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is an electron-deficient heterocycle. The two ring nitrogens act as powerful electron-withdrawing groups, polarizing the C2-Cl bond and making the C2 carbon highly electrophilic. This allows a nucleophile like hydrazine to attack the carbon and displace the chloride ion in a classic SNAr mechanism. This reaction is typically efficient and high-yielding.[5][6]
Detailed Experimental Protocol
-
Procedure:
-
Dissolve the 2-chloropyrimidine intermediate (1.0 eq) in a suitable alcohol solvent, such as ethanol or isopropanol (10-20 mL per gram).
-
Add hydrazine hydrate (64-80% solution in water, 3.0-5.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume and add water to induce precipitation.
-
Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove any unreacted starting material.
-
Dry the product under vacuum to yield the final this compound as a stable solid.
-
Synthesis of Analogues and Further Derivatization
The true value of the 2-hydrazinopyrimidine scaffold lies in its potential for diversification.
The Hydrazine Moiety as a Synthetic Hub
The free -NHNH₂ group is a powerful nucleophile that can readily react with various electrophiles to generate a diverse library of analogues.
Caption: Derivatization pathways from the 2-hydrazinopyrimidine core.
-
Hydrazone Formation: Simple condensation with aldehydes or ketones under acidic catalysis yields hydrazones, which are valuable for probing specific pockets in a binding site.
-
Pyrazole Formation: Reaction with 1,3-dielectrophiles, such as β-ketoesters, leads to the formation of a new five-membered pyrazole ring, a common bioisostere for phenyl rings.
-
Heterocycle Synthesis: The hydrazine can be a building block for various other heterocycles like triazoles and thiadiazoles, significantly expanding the accessible chemical diversity.[4]
Bioisosteric Replacement Strategies
To optimize drug-like properties, consider strategic bioisosteric replacements.[7] This involves swapping functional groups for others with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles.
-
Phenyl Ring Analogues: Replace the 3-fluoro-4-methoxyphenyl group with other substituted phenyl rings or with heteroaromatic rings like pyridines, pyrazoles, or indoles.
-
Core Scaffold Modification: The pyrimidine ring itself can be replaced by other diazines like pyridazine or pyrazine to alter the hydrogen bonding vectors and overall geometry of the molecule.[8]
-
Linker Modification: If the hydrazine is used as a linker, its properties can be modified. For example, converting it to a more rigid hydrazide or a more flexible alkylhydrazine.
Characterization Data Summary
Proper characterization of intermediates and the final product is essential for validating the synthetic protocol. The following table provides expected data for the key compounds.
| Compound Name | Molecular Formula | Exact Mass (M+H)⁺ | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) |
| 4-(3-Fluoro-4-methoxyphenyl)-pyrimidin-2(1H)-one | C₁₁H₉FN₂O₂ | 221.07 | 8.1-7.8 (m, Ar-H), 7.2 (t, Ar-H), 6.5 (d, pyrimidine-H), 3.9 (s, OCH₃), 12.5 (br s, NH) |
| 4-(3-Fluoro-4-methoxyphenyl)-2-chloropyrimidine | C₁₁H₇ClFN₂O | 237.02 | 8.7 (d, pyrimidine-H), 8.2-7.9 (m, Ar-H), 7.5 (d, pyrimidine-H), 7.3 (t, Ar-H), 3.9 (s, OCH₃) |
| This compound (Target) | C₁₁H₁₁FN₄O | 235.10 | 8.2 (d, pyrimidine-H), 8.0 (br s, NH), 7.9-7.7 (m, Ar-H), 7.1 (t, Ar-H), 6.8 (d, pyrimidine-H), 4.3 (br s, NH₂), 3.8 (s, OCH₃) |
Conclusion and Future Outlook
This guide has detailed a logical, robust, and scalable synthetic route to this compound. By breaking the synthesis down into manageable, well-understood reactions, we provide a clear path for researchers to access this valuable scaffold. The true power of this molecule lies in its capacity for controlled, systematic diversification, enabling the rapid generation of analogue libraries essential for modern drug discovery. The principles and protocols outlined herein serve as a foundational blueprint for programs targeting a wide range of diseases, from oncology to inflammatory disorders, where modulation of kinase activity is a validated therapeutic strategy.
References
- ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine.
-
National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
PubMed. (n.d.). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration. Retrieved from [Link]
-
SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
ACS Publications. (n.d.). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
PubMed. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Spectroscopic Characterization of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Substituted pyrimidines represent a class of heterocyclic compounds of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1][2] This guide provides an in-depth technical overview of the expected spectroscopic data for 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, a molecule possessing key pharmacophoric elements such as a fluorinated phenyl ring, a methoxy group, and a hydrazinopyrimidine core.
Aimed at researchers, medicinal chemists, and analytical scientists, this document moves beyond a mere listing of data points. It delves into the rationale behind the expected spectral features, offering predictive analysis based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and interpretations herein are designed to serve as a robust reference for the synthesis, identification, and quality control of this compound and structurally related analogues.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound is comprised of a pyrimidine ring substituted at the 2-position with a hydrazine group and at the 4-position with a 3-fluoro-4-methoxyphenyl moiety.
Caption: Chemical structure of this compound.
Below is a summary of the key physicochemical properties computed for this molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FN₄O | - |
| Molecular Weight | 249.24 g/mol | Calculated |
| Exact Mass | 249.09114 Da | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| LogP (Predicted) | ~1.5 - 2.5 | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H) as it can slow down the exchange rate, leading to sharper peaks.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
2. Instrument Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most pyrimidine derivatives.[3]
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
3. Instrument Parameters (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.[3]
-
Spectral Width (SW): A range of 0 to 200 ppm is typically used.[3]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]
-
Relaxation Delay (D1): 2-5 seconds.[3]
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The following table details the predicted proton NMR chemical shifts (δ), multiplicities, and coupling constants (J). The chemical shifts are influenced by the electronic effects of the substituents on both the pyrimidine and phenyl rings.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 (pyrimidine) | 8.20 - 8.30 | Doublet (d) | J(H-6, H-5) ≈ 5.5 | Downfield shift due to adjacent ring nitrogen and anisotropic effect of the phenyl ring. |
| H-5 (pyrimidine) | 6.70 - 6.80 | Doublet (d) | J(H-5, H-6) ≈ 5.5 | Upfield relative to H-6, coupled only to H-6. |
| H-2' (phenyl) | 7.85 - 7.95 | Doublet (d) | J(H-2', F) ≈ 12.5 (ortho) | Deshielded by the adjacent fluorine (ortho coupling) and the pyrimidine ring. |
| H-6' (phenyl) | 7.75 - 7.85 | Doublet of Doublets (dd) | J(H-6', H-5') ≈ 8.5 (ortho), J(H-6', F) ≈ 2.0 (meta) | Ortho to the pyrimidine linkage and meta to the fluorine atom. |
| H-5' (phenyl) | 7.15 - 7.25 | Triplet (t) or Doublet of Doublets (dd) | J(H-5', H-6') ≈ 8.5 (ortho), J(H-5', F) ≈ 8.5 (meta) | Shielded by the methoxy group; shows ortho coupling to H-6' and meta coupling to fluorine. |
| -OCH₃ (methoxy) | 3.90 - 4.00 | Singlet (s) | - | Characteristic singlet for a methoxy group on an aromatic ring. |
| -NH- (hydrazine) | 8.50 - 9.50 | Broad Singlet (br s) | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| -NH₂ (hydrazine) | 4.50 - 5.50 | Broad Singlet (br s) | - | Exchangeable protons, chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Carbon chemical shifts are highly sensitive to the electronic environment. The presence of nitrogen, fluorine, and oxygen atoms significantly influences the spectrum.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 (pyrimidine) | 162 - 165 | Attached to three nitrogen atoms. |
| C-4 (pyrimidine) | 160 - 163 | Attached to a nitrogen and the phenyl ring. |
| C-6 (pyrimidine) | 157 - 160 | Adjacent to a nitrogen atom. |
| C-5 (pyrimidine) | 108 - 112 | Shielded carbon between two CH groups in a heteroaromatic ring. |
| C-1' (phenyl) | 125 - 128 | Quaternary carbon attached to the pyrimidine ring. |
| C-2' (phenyl) | 115 - 118 (d, J(C-F) ≈ 15-25 Hz) | Shielded by the ortho fluorine atom (large C-F coupling). |
| C-3' (phenyl) | 150 - 153 (d, J(C-F) ≈ 240-250 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a very large C-F coupling constant. |
| C-4' (phenyl) | 148 - 151 | Attached to the electron-donating methoxy group. |
| C-5' (phenyl) | 112 - 115 | Ortho to the methoxy group. |
| C-6' (phenyl) | 123 - 126 | Meta to the methoxy group. |
| -OCH₃ (methoxy) | 55 - 58 | Typical chemical shift for a methoxy carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's substructures through fragmentation analysis. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like the one .
1. Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.
2. Data Acquisition:
-
The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire a full scan spectrum over a mass range of m/z 50-500.
-
For fragmentation data (MS/MS), the [M+H]⁺ ion is selected as the precursor and subjected to collision-induced dissociation (CID).
Predicted Mass Spectrum and Fragmentation
Molecular Ion:
-
The expected exact mass of the protonated molecule [C₁₁H₁₂FN₄O]⁺ is 249.10406 Da . Observing this ion with high mass accuracy (< 5 ppm error) in HRMS confirms the molecular formula.
Fragmentation Pathway: The fragmentation of this compound is likely initiated by cleavages at the weakest bonds and rearrangements. The diagram below illustrates a plausible fragmentation pathway.
Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.
Key Predicted Fragment Ions:
| m/z (Predicted) | Proposed Formula | Description |
| 218.1 | [C₁₁H₈FN₂O]⁺ | Loss of the terminal N₂H₃ radical from the hydrazine group. |
| 203.0 | [C₁₀H₅FN₂O]⁺ | Subsequent loss of a methyl radical from the methoxy group of the m/z 218 fragment. |
| 125.0 | [C₇H₆FO]⁺ | Cleavage of the bond between the phenyl and pyrimidine rings, resulting in the stable 3-fluoro-4-methoxyphenyl cation. |
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of NMR and Mass Spectrometry data. ¹H and ¹³C NMR will confirm the connectivity of the carbon-hydrogen framework and the influence of the various functional groups. The presence and position of the fluorine atom can be unequivocally confirmed through characteristic C-F and H-F coupling constants. High-resolution mass spectrometry will verify the elemental composition via an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns will corroborate the presence of the key structural motifs, namely the hydrazinopyrimidine and the fluoro-methoxyphenyl units. The predictive data and protocols provided in this guide offer a comprehensive framework for the successful characterization of this and related molecules, ensuring scientific integrity in research and development endeavors.
References
-
PubChem. (3-Fluoro-4-methoxyphenyl)hydrazine. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Fluoro-4-methoxy-2-phenylpyridine. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Nature. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Nature. [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
-
PubMed. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. PubMed. [Link]
-
CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
-
Sphinxsai. Synthesis and studies of some substituted pyrimidines. Sphinxsai. [Link]
Sources
Sourcing and Application of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine: A Technical Guide for Researchers
For researchers and drug development professionals, the accessibility and purity of key chemical intermediates are paramount to the success of a project. This guide provides an in-depth technical overview of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to its nature as a specialized research chemical, it is not typically available as a stock item from major commercial suppliers. Therefore, this document focuses on the procurement of its essential precursors and provides a scientifically grounded, hypothetical synthetic protocol.
Strategic Importance in Medicinal Chemistry
Hydrazinopyrimidine derivatives are valuable synthons in the construction of more complex heterocyclic systems, particularly fused ring structures like pyrazolo[3,4-d]pyrimidines. These scaffolds are analogues of purines and have been investigated for a wide range of biological activities, including their potential as kinase inhibitors for cancer therapy and as anti-inflammatory or antiviral agents.[1][2] The specific substituent, a 3-fluoro-4-methoxyphenyl group, is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
Commercial Availability of Key Precursors
(3-Fluoro-4-methoxyphenyl)hydrazine and its Salts
This crucial precursor is commercially available, most commonly as a hydrochloride salt, which enhances its stability. When selecting a supplier, researchers should prioritize vendors that provide detailed certificates of analysis (CoA) including purity assessment by NMR and HPLC.
Table 1: Representative Commercial Suppliers of (3-Fluoro-4-methoxyphenyl)hydrazine and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Notes |
| Toronto Research Chemicals | (3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride | 220527-84-4 | Available in various quantities for research purposes. |
| Biomall | (3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride | 220527-84-4 | Sourced from Toronto Research Chemicals, available for distribution in India.[3] |
| LGC Standards | 3-Fluoro-4-methoxyphenylhydrazine | 339264-51-6 | Available as the free base.[4] |
| Lab-Chemicals.com | (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride | 327021-81-8 | Note the isomeric difference; careful verification of the desired substitution pattern is essential.[5] |
Note: The availability and catalog numbers from suppliers are subject to change. Researchers should always verify the current status with the respective vendors.
The Pyrimidine Moiety: 2-Chloropyrimidine Derivatives
The second component for the synthesis is a pyrimidine ring activated for nucleophilic substitution at the 2-position. A 2-chloropyrimidine derivative is the most common choice for this reaction. While 2-chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine is not a standard catalog item, a two-step synthesis starting from a more readily available chloropyrimidine is a feasible strategy. For the purpose of this guide, we will consider a generic 2-chloropyrimidine as the starting point for the initial substitution reaction. Suppliers for various functionalized 2-chloropyrimidines are listed below.
Table 2: Representative Commercial Suppliers of Substituted 2-Chloropyrimidines
| Supplier | Product Name | CAS Number |
| Sigma-Aldrich | 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2[6] |
| Apollo Scientific | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 499195-50-5[7] |
| AK Scientific | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | 154934-99-3[8] |
| Amerigo Scientific | 2-chloro-4-(4-fluorophenyl)pyrimidine | Not specified |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This common method involves the displacement of a halide (typically chloride) from an electron-deficient pyrimidine ring by a nucleophile, in this case, the hydrazine.[9][10]
Caption: Proposed synthesis of the target compound via SNAr.
Step-by-Step Experimental Protocol
It is imperative that this protocol is performed by a qualified chemist in a suitable laboratory environment with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine (hypothetical intermediate) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: Add 1.1 to 1.5 equivalents of (3-fluoro-4-methoxyphenyl)hydrazine. If using the hydrochloride salt, add an equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to liberate the free hydrazine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Purity Analysis and Characterization
Ensuring the purity of the synthesized compound is critical for its use in research, as impurities can lead to erroneous experimental results.
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. biomall.in [biomall.in]
- 4. Buy Online CAS Number 339264-51-6 - TRC - 3-Fluoro-4-methoxyphenylhydrazine | LGC Standards [lgcstandards.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 499195-50-5 Cas No. | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | Apollo [store.apolloscientific.co.uk]
- 8. 154934-99-3 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride AKSci Z2530 [aksci.com]
- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 10. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Kinase Inhibition Assays Using 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1] This document provides a detailed guide for researchers on how to use 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, a novel potential kinase inhibitor, in a biochemical kinase inhibition assay.
The pyrimidine scaffold is a common feature in many known kinase inhibitors, often targeting the ATP-binding site of the enzyme.[3] While the specific kinase targets of this compound are yet to be fully elucidated, its structural motifs suggest potential activity against various kinase families. These application notes will therefore provide a robust and adaptable framework for the initial characterization of this compound's inhibitory activity against a researcher's kinase of interest. The protocols outlined below are designed to ensure scientific rigor and reproducibility, enabling the accurate determination of inhibitory potency (IC50).[4][5][6]
Principle of the Kinase Inhibition Assay
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. The activity of a kinase is typically monitored by quantifying the amount of phosphorylated substrate or the depletion of the co-substrate, ATP. A reduction in kinase activity in the presence of the test compound indicates inhibition.
This protocol will focus on a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.[7] In this format, a highly active kinase will consume more ATP, resulting in a low luminescence signal. Conversely, a potent inhibitor will suppress kinase activity, leading to less ATP consumption and a high luminescence signal.[7] This method is highly sensitive, amenable to high-throughput screening, and can be applied to virtually any kinase.[7][8]
Materials and Reagents
-
Test Compound: this compound
-
Kinase: A purified, active kinase of interest.
-
Kinase Substrate: A suitable substrate for the chosen kinase (e.g., a peptide or protein).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Buffer composition may need optimization for the specific kinase.[9][10]
-
DMSO: Dimethyl sulfoxide, anhydrous, for compound dissolution.
-
Luminescence-based ATP Detection Reagent: (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Microplates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.
-
Multichannel Pipettes and Reagent Reservoirs
-
Luminometer: A microplate reader capable of measuring luminescence.
Experimental Workflow
The following diagram illustrates the overall workflow for the kinase inhibition assay.
Caption: Workflow for the kinase inhibition assay.
Detailed Protocols
1. Preparation of Reagents
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Gently vortex to ensure complete dissolution.
-
Serial Dilutions of Test Compound: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will result in a final assay concentration range (assuming a 1:100 dilution into the assay) from 10 µM down to the nanomolar range.
-
Kinase Working Solution: Dilute the kinase in kinase assay buffer to a concentration that results in approximately 10-30% ATP consumption in the uninhibited reaction. This optimal concentration must be determined empirically in a preliminary kinase titration experiment.
-
ATP/Substrate Working Solution: Prepare a solution containing ATP and the kinase substrate in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibitor potency.[4] The substrate concentration should also be optimized based on the kinase's characteristics.
2. Kinase Inhibition Assay Procedure
The following steps are for a single well. It is recommended to perform all measurements in triplicate.
-
Dispense Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (for controls) to the wells of a 96-well microplate.
-
Add Kinase: Add 49 µL of the kinase working solution to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 50 µL of the ATP/substrate working solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction, where less than 20% of the substrate is consumed.[4]
-
Stop Reaction and Detect Signal: Add 100 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence on a microplate reader.
Essential Controls for Assay Validation
Proper controls are critical for interpreting the results of a kinase inhibition assay. The following controls should be included on every assay plate.
Caption: Essential controls for the kinase assay.
-
Maximum Activity (0% Inhibition): These wells contain all reaction components (kinase, substrate, ATP) except the inhibitor. The solvent (DMSO) is added instead. This represents the baseline activity of the kinase.
-
Minimum Activity (100% Inhibition): These wells contain the substrate and ATP but no kinase. This control measures the background signal of the assay.
-
Test Compound Wells: These wells contain all reaction components, including the test compound at various concentrations.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
Where:
-
Signal_Test is the luminescence from the wells with the test compound.
-
Signal_Min is the average luminescence from the minimum activity control wells.
-
Signal_Max is the average luminescence from the maximum activity control wells.
-
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it reduces the enzyme activity by 50%. To determine the IC50, the percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 value is a key parameter for quantifying the potency of an inhibitor.[11]
Sample Data Table
| [Inhibitor] (µM) | Log [Inhibitor] | Raw Luminescence (RLU) | % Inhibition |
| 10 | 1 | 150,000 | 98.5 |
| 3.33 | 0.52 | 145,000 | 94.8 |
| 1.11 | 0.045 | 120,000 | 76.5 |
| 0.37 | -0.43 | 80,000 | 44.1 |
| 0.12 | -0.92 | 45,000 | 14.7 |
| 0.04 | -1.40 | 25,000 | -3.7 |
| 0.01 | -1.96 | 20,000 | -7.4 |
| 0.005 | -2.30 | 18,000 | -8.8 |
| 0.002 | -2.70 | 19,000 | -8.1 |
| 0 (Max) | N/A | 20,000 | 0 |
| No Kinase (Min) | N/A | 160,000 | 100 |
Data Analysis Workflow
Sources
- 1. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 2. FDA-approved Abl/EGFR/PDGFR kinase inhibitors show potent efficacy against pandemic and seasonal influenza A virus infections of human lung explants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. biorxiv.org [biorxiv.org]
Application Note: Development and Validation of Analytical Methods for the Quantification of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Abstract
This document provides a comprehensive guide for the development, validation, and application of robust analytical methods for the quantification of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, a key intermediate in pharmaceutical synthesis. Accurate quantification of such compounds is a cornerstone of drug development, ensuring product quality, safety, and efficacy.[1][2][3] This guide details two orthogonal analytical techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a secondary, highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for bioanalytical applications. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q2(R2) for analytical validation and Q1A(R2) for stability testing, providing a framework for generating reliable and reproducible data for regulatory submission.[4][5][6]
Introduction: The Imperative for Precise Quantification
The compound this compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in biologically active molecules. The reliable quantification of this intermediate is critical throughout the pharmaceutical lifecycle. It ensures the purity of the active pharmaceutical ingredient (API), informs stability studies, and is essential for pharmacokinetic and toxicokinetic assessments.[7] Inaccurate measurements can lead to incorrect dosing, compromised patient safety, and failure to meet stringent regulatory standards.[3]
This application note presents a holistic approach, moving beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodologies. We will first detail a stability-indicating HPLC-UV method, followed by a high-sensitivity LC-MS/MS method, providing researchers with a validated toolkit for comprehensive analysis.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for methodical and efficient method development. While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure. A related compound, (3-Fluoro-4-methoxyphenyl)hydrazine, has a molecular weight of 156.16 g/mol .[8] The target analyte, with the addition of the pyrimidine ring, possesses characteristics that guide the selection of appropriate analytical techniques.
Table 1: Predicted Physicochemical Properties
| Property | Value | Rationale for Method Development |
| Molecular Formula | C₁₁H₁₁FN₄O | Confirms the elemental composition and exact mass. |
| Molecular Weight | 234.23 g/mol | Suitable for both HPLC-UV and LC-MS analysis. |
| Predicted XLogP3 | ~1.5 - 2.5 | Suggests moderate lipophilicity, making it ideal for reverse-phase chromatography. |
| Functional Groups | Aromatic rings, Methoxy group, Hydrazine group, Pyrimidine nitrogens | Provides chromophores for UV detection and basic sites for positive mode electrospray ionization in LC-MS. |
Primary Method: Stability-Indicating HPLC-UV Quantification
High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for the quantification of active ingredients and impurities in pharmaceutical manufacturing.[9] Its application is ideal for assay and purity testing of the drug substance.
Rationale for Method Development
The goal is to develop a method that is not only accurate and precise but also specific, meaning it can quantify the analyte in the presence of impurities, degradation products, and other matrix components. This is known as a "stability-indicating" method.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected as the industry standard for reverse-phase chromatography of moderately polar to nonpolar compounds. Its hydrophobic nature will provide effective retention for the analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile) is chosen.[10] A gradient approach is superior for initial development as it ensures the elution of both the main analyte and any potential impurities with different polarities, providing a comprehensive impurity profile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
Detection Wavelength: The optimal wavelength for UV detection is determined by acquiring a UV spectrum of the analyte dissolved in the mobile phase. The wavelength of maximum absorbance (λmax) will be chosen to ensure the highest sensitivity. Based on the aromatic structure, a λmax in the range of 230-280 nm is anticipated.
Detailed HPLC-UV Protocol
Equipment and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade).
-
Orthophosphoric acid and Potassium hydroxide for pH adjustment.
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM KH₂PO₄ solution in water. Adjust pH to 6.0 with dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in the diluent (50:50 A:B) to achieve a theoretical concentration within the calibration range.
-
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 6.0B: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Validation Protocol (ICH Q2(R2))
The objective of analytical procedure validation is to demonstrate that it is fit for its intended purpose.[4][11][12]
System Suitability: Before any sample analysis, the system's performance is verified.
-
Procedure: Inject the mid-point calibration standard five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area < 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Specificity (Forced Degradation Study): This is the cornerstone of a stability-indicating method. It demonstrates that the analytical method can accurately measure the analyte without interference from its degradation products.[5]
-
Rationale: The drug substance is subjected to stress conditions more severe than accelerated stability testing to induce degradation.[5] The goal is to achieve 5-20% degradation of the active ingredient.
-
Procedure:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105 °C for 48 hours.
-
Photostability: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[13]
-
-
Analysis: Analyze each stressed sample by the HPLC-UV method. The peak for the intact analyte must be spectrally pure (verified by photodiode array detector) and well-resolved from any degradation peaks (resolution > 2).
Sources
- 1. rroij.com [rroij.com]
- 2. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 3. longdom.org [longdom.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. database.ich.org [database.ich.org]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. ICH Official web site : ICH [ich.org]
The Hydrazinopyrimidine Core: A Versatile Scaffold for Click Chemistry in Modern Drug Discovery and Chemical Biology
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
In the landscape of contemporary drug discovery and chemical biology, the pyrimidine nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its prevalence is a testament to its synthetic tractability and its ability to engage in critical interactions with biological targets.[1] When functionalized with a hydrazine moiety and a fluorinated phenyl group, as in 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine , this scaffold is primed for a powerful and versatile set of applications through the lens of click chemistry.
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible, allowing for the efficient and specific coupling of molecular building blocks in complex biological environments.[1] This guide provides an in-depth exploration of the applications of this compound derivatives in this exciting field, offering detailed protocols and insights for researchers at the forefront of pharmaceutical and biological sciences. The hydrazine group, in particular, serves as a highly effective handle for bioorthogonal "click" reactions, primarily through the formation of stable hydrazones with aldehydes and ketones. This ligation strategy is a cornerstone of bioconjugation, enabling the precise attachment of our pyrimidine derivative to a wide array of biomolecules.
The inclusion of a fluorine atom and a methoxy group on the phenyl ring is not merely incidental. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The 3-fluoro-4-methoxyphenyl moiety, therefore, imparts desirable drug-like characteristics to the pyrimidine core, making these derivatives particularly attractive for therapeutic and diagnostic applications.
This document will serve as a comprehensive guide, detailing the synthesis, characterization, and diverse click chemistry applications of this compound derivatives. We will delve into specific protocols for bioconjugation, cellular imaging, and explore the potential for creating stimuli-responsive systems for targeted drug delivery.
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be envisioned through a two-step process starting from a suitable aryl precursor. This proposed route leverages well-established pyrimidine chemistry.
Sources
Application Note: Strategic Formulation of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine for Preclinical In Vivo Evaluation
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
The transition of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture where the biological question meets the physicochemical reality of the molecule. This guide provides a comprehensive framework for the formulation of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, a representative NCE with structural motifs—a substituted pyrimidine core and a fluorinated phenyl ring—suggesting poor aqueous solubility. Such compounds, often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, present significant challenges to achieving adequate and reproducible exposure in animal models.[1][2] This document moves beyond simple recipes, delving into the causal logic behind formulation strategy, providing detailed, validated protocols, and outlining the necessary characterization to ensure data integrity from preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
Section 1: The Imperative of Pre-formulation—Understanding Your Molecule
Before any vehicle is selected, a foundational understanding of the NCE's physicochemical properties must be established. This pre-formulation assessment is not merely a data-gathering exercise; it is a risk-mitigation strategy that dictates the entire formulation pathway.[3] For an NCE like this compound, where public data is unavailable, this stage is paramount.
Core Physicochemical Characterization
The goal is to build a data-driven profile of the molecule. The structural elements suggest it is a weakly basic, lipophilic compound, making its solubility highly dependent on pH.
Table 1: Hypothetical Physicochemical Profile of this compound
| Parameter | Predicted Value/Target | Experimental Method | Rationale for Investigation |
| Molecular Weight | ~250.25 g/mol | Mass Spectrometry | Foundational for all concentration calculations. |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Shake-Flask Method in PBS | Determines if simple aqueous vehicles are viable. Low solubility is the primary challenge to overcome. |
| pKa (Predicted) | 3.5 - 4.5 (weak base) | Potentiometric Titration / Capillary Electrophoresis | Predicts how solubility will change in the gastrointestinal tract (low pH stomach vs. neutral intestine). |
| LogP / LogD at pH 7.4 | > 3.0 | Shake-Flask (Octanol/Water) / HPLC | High lipophilicity indicates poor aqueous solubility but potentially good membrane permeability (BCS Class II).[4] |
| Melting Point | 150 - 180 °C | Differential Scanning Calorimetry (DSC) | Provides insight into the crystalline nature and physical stability of the solid form. |
| Solid Form | Crystalline | X-Ray Powder Diffraction (XRPD), Microscopy | Amorphous vs. crystalline states can drastically alter solubility and dissolution rates. |
Causality in Characterization
-
Why pKa and LogP are critical: A predicted pKa in the acidic range means the compound will be more soluble in the low pH of the stomach but may precipitate in the neutral pH of the intestines. A high LogP confirms the molecule's preference for a lipid environment, guiding the selection towards lipid-based or solubilizing excipient systems.[5] This interplay between solubility and permeability is the cornerstone of the Biopharmaceutics Classification System (BCS) and informs whether the primary barrier to oral bioavailability is dissolution or permeation.[1][4]
Section 2: A Logic-Driven Approach to Formulation Strategy
The optimal formulation is not universal; it is dictated by the study's objective, the required dose, and the route of administration. The primary goal in early preclinical studies is to maximize exposure to assess safety and efficacy, which often requires formulating to the limits of solubility.[6]
Decision Workflow for Vehicle Selection
The selection process should follow a logical cascade, starting with the simplest vehicles and escalating in complexity only as required by the NCE's properties and the study's demands.
Caption: Encapsulation of a drug within a cyclodextrin molecule.
Section 3: Standard Operating Protocols
The following protocols are designed to be self-validating, with explicit steps for preparation and characterization. All procedures should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preparation of a 20% SBE-β-CD Solution for IV or Oral Dosing
This is often the first-choice formulation for IV studies due to its excellent safety profile and solubilization capacity.
-
Objective: To prepare a 10 mg/mL solution of this compound in a 20% (w/v) Captisol® (SBE-β-CD) vehicle.
-
Materials:
-
This compound (API)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)
-
Sterile Water for Injection (WFI) or equivalent purified water
-
Analytical balance, volumetric flasks, magnetic stirrer, sterile syringe filters (0.22 µm PVDF)
-
-
Step-by-Step Methodology:
-
Vehicle Preparation: Weigh 2.0 g of SBE-β-CD and transfer to a 10 mL volumetric flask. Add ~8 mL of WFI. Stir with a magnetic stir bar until the SBE-β-CD is fully dissolved. Bring the final volume to 10.0 mL with WFI. This creates a 20% (w/v) solution.
-
API Addition: Accurately weigh 100 mg of the API.
-
Solubilization: Transfer the API to a glass vial. Add the 10 mL of the 20% SBE-β-CD vehicle. Cap the vial and stir vigorously at room temperature.
-
Energy Input (if needed): If dissolution is slow, sonicate the vial in a bath sonicator for 15-30 minute intervals, monitoring for temperature increase (do not exceed 40°C). Vortexing between sonication cycles can also aid dissolution.
-
Visual Inspection: The final formulation should be a clear, particle-free solution. Visually inspect against a black and white background.
-
Sterile Filtration (for IV): If for IV administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This step is critical to remove any potential particulates or microbial contamination.
-
QC Sampling: Before use, take an aliquot for concentration verification by HPLC (see Section 4.2).
-
Protocol 2: Preparation of an Aqueous Suspension (0.5% CMC/0.1% Tween 80) for Oral Dosing
This is a standard vehicle for high-dose oral toxicology studies.
-
Objective: To prepare a 25 mg/mL suspension of the API.
-
Materials:
-
API
-
Sodium Carboxymethylcellulose (Na-CMC, low viscosity)
-
Polysorbate 80 (Tween® 80)
-
Purified Water
-
Mortar and pestle, magnetic stirrer, overhead stirrer (optional)
-
-
Step-by-Step Methodology:
-
Vehicle Preparation: To prepare 10 mL of vehicle, add 50 mg of Na-CMC to ~9.5 mL of purified water while stirring continuously to prevent clumping. [3]Stir until fully hydrated and a viscous solution forms (this may take several hours). Add 10 µL of Tween® 80 and mix thoroughly.
-
Particle Size Reduction: If the API is crystalline, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension homogeneity.
-
Paste Formation (Wetting): Weigh 250 mg of the micronized API. In the mortar, add a small amount (~0.5 mL) of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted by the vehicle and prevents clumping. [3] 4. Dilution: Gradually add the remaining vehicle to the paste in geometric proportions, mixing continuously until the full volume is incorporated and the suspension is uniform.
-
Homogenization: For best results, stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing. For toxicology studies, continuous stirring during dose administration is recommended to ensure homogeneity.
-
QC Sampling: Sample from the top, middle, and bottom of the suspension (while stirring) to verify dose uniformity by HPLC.
-
Section 4: Formulation Characterization—The Self-Validating System
A prepared formulation is not a validated one. Analytical characterization is mandatory to ensure that the intended dose is administered accurately and consistently. [7]
Essential Quality Control Checks
Table 3: Quality Control Assays for Preclinical Formulations
| Parameter | Specification (Solution) | Specification (Suspension) | Method |
| Appearance | Clear, free of particulates | Uniform, opaque, re-suspends easily | Visual Inspection |
| pH | Within 1 unit of physiological pH (if possible) | Record value | Calibrated pH meter |
| Concentration | 90-110% of target | 90-110% of target (dose uniformity) | HPLC-UV |
| Stability | >90% of initial concentration after study duration | >90% of initial concentration | HPLC-UV |
Protocol: Concentration and Stability Verification by HPLC
-
Objective: To confirm the API concentration in the formulation and assess its stability over the duration of the experiment.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of the API in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL. Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation (T=0): Immediately after preparing the formulation, accurately dilute a known volume or weight with the same organic solvent used for the standards to bring the concentration within the calibration range. For suspensions, ensure the sample is taken while stirring to ensure homogeneity. Centrifuge the diluted suspension sample to pellet excipients before injecting the supernatant.
-
HPLC Analysis: Analyze the standards and samples using a suitable reverse-phase HPLC method (e.g., C18 column with a mobile phase of Acetonitrile/Water with 0.1% Formic Acid).
-
Stability Assessment: Store the formulation under the intended use conditions (e.g., on the benchtop at room temperature, refrigerated at 4°C). [8]At specified time points (e.g., 0, 2, 4, 8, 24 hours), re-sample the formulation and analyze by HPLC as described above. [9]The concentration should remain within ±10% of the initial (T=0) value.
-
Section 5: Conclusion and Best Practices
The successful in vivo evaluation of a novel compound like this compound is inextricably linked to a robust and rational formulation strategy. There is no "one-size-fits-all" vehicle. The principles outlined here—thorough pre-formulation characterization, a logic-driven selection of excipients, and rigorous analytical validation—provide a reliable pathway to developing formulations that deliver the drug accurately and reproducibly. This diligence ensures that the results of in vivo studies are a true reflection of the molecule's biology, not an artifact of poor delivery.
References
-
PubChem. (3-Fluoro-4-methoxyphenyl)hydrazine. National Center for Biotechnology Information. Available from: [Link]
-
Kovács, A., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]
-
Khan, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available from: [Link]
-
Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]
-
Gade, S., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]
-
Pramod, K., et al. (2014). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available from: [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]
-
Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available from: [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]
-
Zălaru, C., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available from: [Link]
-
Liu, R. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]
-
Dove Medical Press. (2020). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. Dove Medical Press. Available from: [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available from: [Link]
-
PubMed Central. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH. Available from: [Link]
-
PubChem. 3-Fluoro-4-methoxy-2-phenylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2013). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. Available from: [Link]
-
PubMed Central. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. NIH. Available from: [Link]
-
RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available from: [Link]
-
MDPI. (2021). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. Available from: [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available from: [Link]
-
MDPI. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available from: [Link]
-
PubMed Central. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. NIH. Available from: [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available from: [Link]
-
ACS Publications. (2021). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Available from: [Link]
-
QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. QbD Group. Available from: [Link]
-
Symeres. Pre-clinical CMC drug product formulation and analytical development. Symeres. Available from: [Link]
-
ResearchGate. (2021). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. ResearchGate. Available from: [Link]
-
RSC Publishing. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available from: [Link]
-
PubMed Central. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. NIH. Available from: [Link]
-
PubMed Central. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. NIH. Available from: [Link]
-
Charles River Laboratories. Stability Testing. Charles River Laboratories. Available from: [Link]
-
Evotec. Early Formulation. Evotec. Available from: [Link]
-
American Chemical Society. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. ACS. Available from: [Link]
-
ResearchGate. (2025). Formulation and development of some BCS Class II drugs. ResearchGate. Available from: [Link]
-
PubMed Central. (2011). Cyclodextrins in delivery systems: Applications. NIH. Available from: [Link]
-
hVIVO. Bioanalysis & Characterization Services. hVIVO. Available from: [Link]
-
ResearchGate. (2015). Variability in bioavailability of small molecular tyrosine kinase inhibitors. ResearchGate. Available from: [Link]
-
ChemSynthesis. 2-fluoro-3-(4-methoxyphenyl)pyridine. ChemSynthesis. Available from: [Link]
-
ScienceDirect. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. Available from: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2017). Preformulation Analytical Techniques during Drug Development. IJPPR. Available from: [Link]
-
MDPI. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available from: [Link]
-
PubChem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine. National Center for Biotechnology Information. Available from: [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]
Sources
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. qbdgroup.com [qbdgroup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Welcome to the technical support guide for 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues commonly encountered when working with this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure successful experimentation.
Introduction: Understanding the Challenge
Compounds like this compound, which feature a multi-ring aromatic structure, often exhibit low aqueous solubility. This is a common challenge in drug discovery, as nearly 90% of drug candidates are poorly water-soluble, which can hinder bioassays and lead to variable results.[1] This guide will walk you through a logical, step-by-step process to characterize and overcome these solubility hurdles, ensuring reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve this compound directly into my phosphate-buffered saline (PBS), but it won't go into solution. Why is this happening?
Answer: The observed insolubility is expected based on the compound's chemical structure. Molecules with multiple aromatic rings and limited hydrogen-bonding donors relative to their size are often hydrophobic, a property sometimes referred to as "grease-ball" character.[2] These molecules prefer to interact with themselves rather than with water molecules, leading to poor solubility in aqueous buffers like PBS.
The first step in working with such compounds is not to dissolve them directly in an aqueous medium, but to prepare a concentrated stock solution in a suitable organic solvent.[3][4]
Q2: What is the best solvent to use for my initial stock solution, and how do I prepare it?
Answer: For most cell-based assays and in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for creating a high-concentration stock solution, which is a critical first step for any experiment.[3]
-
Determine Required Mass: Calculate the mass of this compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
The molecular weight of a related compound, (3-Fluoro-4-methoxyphenyl)hydrazine, is 156.16 g/mol .[7] You must use the precise molecular weight for your specific compound.
-
-
Weigh the Compound: Accurately weigh the calculated mass of the solid compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vessel containing the compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming (to 37°C) or sonication can be used to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.[8]
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and moisture absorption. DMSO is hygroscopic, so minimizing freeze-thaw cycles is crucial.
Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What should I do?
Answer: This is a common and critical issue. The organic co-solvent (DMSO) maintains the compound's solubility at high concentrations, but upon significant dilution into an aqueous buffer, the solution's polarity increases dramatically, causing the hydrophobic compound to precipitate.[6] The key is to keep the final concentration of the organic co-solvent in your working solution high enough to maintain solubility but low enough to avoid affecting your biological system.
Troubleshooting Precipitation Upon Dilution
Follow this workflow to find the optimal balance between compound solubility and assay compatibility.
Caption: Troubleshooting workflow for compound precipitation.
Key Considerations:
-
Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5% (v/v), but some are sensitive even at 0.1%.[5][9] It is critical to run a vehicle control (buffer with the same final DMSO concentration) to ensure the solvent itself is not causing a biological effect.
-
Intermediate Dilution: Consider a two-step dilution. First, dilute the high-concentration DMSO stock into your buffer to create an intermediate stock where the compound is still soluble. Then, perform the final dilution from this intermediate stock into your assay plate.
| Co-Solvent | Typical Stock Conc. | Max Final Assay Conc. (General) | Notes |
| DMSO | 10 - 100 mM | < 0.5% | Powerful solvent, but can be toxic to some cells at higher concentrations.[9] |
| Ethanol | 1 - 50 mM | < 1.0% | Less toxic than DMSO but also a less powerful solvent for highly hydrophobic compounds. |
| Methanol | 1 - 50 mM | < 0.5% | Can be toxic; generally used when other solvents fail. |
Q4: Can I use pH to improve the solubility of my compound?
Answer: Yes, pH modification can be a very effective strategy if your compound has ionizable functional groups.[10] The this compound structure contains basic nitrogen atoms in the pyrimidine ring and the hydrazine group. At a pH below the compound's pKa, these nitrogens can become protonated (positively charged). This charge significantly increases the molecule's interaction with polar water molecules, thereby boosting its aqueous solubility.[11][12]
Conversely, for an acidic compound, increasing the pH above its pKa would deprotonate it, making it more soluble.[13]
Protocol 2: pH-Solubility Screening
This experiment will help you determine the optimal pH range for your compound.
-
Prepare a Buffer Series: Make a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for the pH range, such as acetate for acidic, phosphate for neutral, and Tris for basic conditions.
-
Add Compound: Add a small, known amount of your DMSO stock solution to each buffer to a final concentration that is slightly above your expected working concentration. Keep the final DMSO percentage constant and low across all samples.
-
Equilibrate: Cap the vials and incubate them with gentle agitation (e.g., on a rotator) at a controlled temperature for several hours (e.g., 2-24 hours) to reach equilibrium.
-
Separate and Analyze: Centrifuge the samples at high speed to pellet any undissolved compound. Carefully collect the supernatant.
-
Quantify Soluble Compound: Measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV or LC-MS).
-
Plot and Determine: Plot the measured solubility (Y-axis) against the buffer pH (X-axis) to identify the pH at which solubility is maximized.
Q5: I need to avoid organic solvents entirely for my experiment. What are my options?
Answer: If co-solvents and pH adjustment are not viable, an excellent alternative is the use of cyclodextrins.[14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[16][17]
Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their enhanced solubility and safety profiles.[18]
Protocol 3: Solubility Enhancement with Cyclodextrins
This protocol provides a basic method for preparing a cyclodextrin inclusion complex.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer.
-
Add Compound: Add the solid this compound powder directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. Sonication can be used to accelerate the process.
-
Remove Undissolved Compound: After the incubation period, filter the solution through a 0.22 µm filter or centrifuge at high speed to remove any remaining undissolved solid.
-
Determine Concentration: Quantify the concentration of the solubilized compound in the clear filtrate/supernatant using a suitable analytical method (e.g., spectrophotometry or HPLC). This will be your new, solvent-free stock solution.
Caption: General workflow for preparing working solutions.
References
- Liu, R. (Ed.). (2007).
-
PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
Popov, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Spreng, K. J., & Taylor, L. S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]
-
Loftsson, T., & Jarho, P. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Retrieved from [Link]
-
Jain, S., & Patel, N. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Avdeef, A. (2011). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]
-
Andersen, M. V., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxy-2-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Jackson State Community College. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
Chadha, R., et al. (2014). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
-
Sharma, D. K., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]
-
Chemiasoft. (2011). Guide To Preparation of Stock Standard Solutions. Scribd. Retrieved from [Link]
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
-
El-Hafidi, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. Retrieved from [Link]
-
Pourchez, J., et al. (2020). Effect of pH on CIP aqueous solubility calculated using the following equation. ResearchGate. Retrieved from [Link]
-
Sun, J., et al. (2011). Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Marzouqi, A. H., et al. (2023). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Journal of Biomaterials Science, Polymer Edition. Retrieved from [Link]
-
Soni, S., et al. (2014). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. ResearchGate. Retrieved from [Link]
-
Flinn Scientific. (2013). How To Prepare Solutions. YouTube. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-fluoro-3-(4-methoxyphenyl)pyridine. Retrieved from [Link]
-
Eilers, J., et al. (2021). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Retrieved from [Link]
-
Kumar, S., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-4-hydrazino-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brieflands.com [brieflands.com]
- 12. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine in Solution
Welcome to the technical support center for 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and adopting best practices in handling and storage, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of this compound in solution?
A1: The degradation of this compound is primarily driven by two chemical processes: oxidation and hydrolysis. The hydrazine moiety is susceptible to oxidation, especially in the presence of atmospheric oxygen, which can be catalyzed by trace metal ions. The pyrimidine ring and the hydrazine group can also undergo hydrolysis, a reaction with water that can be accelerated under acidic or alkaline conditions.
Q2: Which solvent is recommended for dissolving and storing this compound?
A2: For optimal stability, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. DMSO is a polar aprotic solvent that can dissolve a wide range of compounds and is generally less reactive than protic solvents like alcohols or water. However, it is crucial to use a high-purity, anhydrous grade of DMSO, as water content can contribute to hydrolysis over time.[1] For aqueous-based experiments, freshly prepared solutions in a suitable buffer are advised.
Q3: How should I store solutions of this compound to maximize its shelf-life?
A3: Solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed vials to minimize exposure to air and moisture.[2] For long-term storage, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing. Aliquoting the stock solution into smaller, single-use volumes is also a best practice to avoid repeated freeze-thaw cycles.[1]
Q4: I've observed a change in the color of my solution over time. What does this signify?
A4: A color change, such as turning yellow or brown, is often an indication of degradation, likely due to the formation of oxidation products. Hydrazine-containing compounds can form colored byproducts upon oxidation. If you observe a color change, it is advisable to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.
Q5: Can the addition of an antioxidant enhance the stability of my solution?
A5: Yes, for applications where it does not interfere with the experimental setup, adding a small amount of an antioxidant can help mitigate oxidative degradation. Butylated hydroxytoluene (BHT) is a common antioxidant that can be used at a low concentration (e.g., 0.01-0.1%) to scavenge free radicals and inhibit oxidative processes.[3][4][5] However, it is essential to perform control experiments to ensure the antioxidant does not affect your assay.
Q6: What is the best way to monitor the purity and degradation of my compound?
A6: The most reliable method for monitoring the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC), preferably coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[6][7] This allows for the separation of the parent compound from any impurities or degradants and provides information about their identity. Regular analysis of your stock solution is recommended to ensure its integrity over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.
Problem: Rapid Loss of Compound Activity or Concentration
If you observe a significant and unexpectedly rapid decrease in the biological activity or concentration of your this compound solution, it is likely due to chemical degradation. The two most probable causes are oxidation and hydrolysis.
The hydrazine group in the molecule is a strong reducing agent and is therefore prone to oxidation by atmospheric oxygen. This process can be accelerated by factors such as exposure to light and the presence of trace metal ions, which can catalyze the formation of reactive oxygen species.
-
Solution: Implement Rigorous Anoxic Handling Techniques.
To prevent oxidative degradation, it is crucial to minimize the solution's exposure to oxygen.
Protocol for Preparing Oxygen-Free Solutions:
-
Solvent Degassing: Before use, degas the solvent (e.g., anhydrous DMSO) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Weigh the solid compound and prepare the solution inside a glove box or under a steady stream of inert gas.
-
Headspace Purge: Before sealing the vial containing the solution, flush the headspace with an inert gas.
-
Storage: Store the solution in amber glass vials to protect it from light, and at the recommended low temperatures (-20°C or -80°C).[2][8]
-
The pyrimidine ring and the C-N bonds in the hydrazine moiety can be susceptible to hydrolysis, which is the cleavage of these bonds by water. This reaction is often catalyzed by the presence of acids or bases.
-
Solution: Maintain Optimal pH and Use Appropriate Buffers.
Controlling the pH of your working solutions is critical. For many compounds, a slightly acidic to neutral pH range (pH 4-7) offers the best stability against hydrolysis.[9]
Table 1: Recommended Buffer Systems for Aqueous Solutions
pH Range Recommended Buffer Notes 4.0 - 5.5 Acetate Buffer Can chelate some metal ions, potentially reducing oxidative degradation. 5.5 - 6.5 MES Buffer A "Good's" buffer, known for its biological compatibility. 6.5 - 7.5 Phosphate Buffer (PBS) Widely used, but be aware that phosphate can sometimes catalyze reactions.[6] | 7.0 - 8.0 | HEPES Buffer | Another common "Good's" buffer for biological assays. |
Always use freshly prepared buffers and high-purity water.
Problem: Emergence of Unidentified Peaks in Analytical Chromatograms
The appearance of new peaks in your HPLC or LC-MS analysis that were not present in the initial analysis of the compound is a clear sign of degradation.
-
Potential Cause: Formation of Degradation Products.
These new peaks correspond to molecules that have been chemically altered. Based on the structure of this compound, potential degradation products could arise from:
-
Oxidation: Formation of a diazene or further oxidation products.
-
Hydrolysis: Cleavage of the hydrazine group to yield a hydroxyl-pyrimidine derivative, or cleavage of the pyrimidine ring.
-
-
Solution: Characterize Degradants and Refine Analytical Methods.
Identifying the degradation products can provide valuable insights into the degradation pathway and help in optimizing storage and handling conditions.
Workflow for Degradant Identification:
-
LC-MS/MS Analysis: Utilize a High-Resolution Mass Spectrometer to determine the accurate mass of the degradation products.[7][10][11][12][13][14]
-
Fragmentation Analysis: Perform MS/MS experiments to obtain fragmentation patterns of the parent compound and the degradants. This will help in elucidating their structures.[10]
-
Forced Degradation Studies: To confirm the identity of the degradants, you can perform forced degradation studies under controlled conditions (e.g., acid, base, peroxide, light, heat) to see if they produce the same unknown peaks.[6][15]
-
Visualizing Degradation and Troubleshooting
To aid in understanding the potential degradation pathways and the troubleshooting process, the following diagrams are provided.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for compound degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO with enhanced stability.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (purity ≥ 99.9%)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with screw caps and PTFE septa
-
-
Procedure:
-
Place the solid compound and anhydrous DMSO in a desiccator for at least one hour to remove any surface moisture.
-
Transfer the required amount of solid compound into a pre-weighed amber glass vial under a stream of inert gas.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Flush the headspace of the vial with inert gas for 30 seconds.
-
Immediately cap the vial tightly.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Monitoring Compound Stability by RP-HPLC
This protocol provides a general method for monitoring the stability of your compound over time.
-
Instrumentation and Conditions:
-
HPLC System: With UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes. This will need to be optimized for your specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound (typically in the range of 254-320 nm).
-
-
Procedure:
-
Prepare a fresh standard of your compound at a known concentration (e.g., 10 µM) in the mobile phase.
-
Inject the standard to determine its retention time and peak area.
-
Dilute an aliquot of your stock solution to the same concentration and inject it.
-
Compare the chromatograms. The presence of new peaks or a decrease in the main peak area indicates degradation.
-
To quantify stability, calculate the percentage of the parent compound remaining over time relative to a freshly prepared standard.
-
Summary of Recommendations
Table 2: Key Recommendations for Preventing Degradation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Anhydrous DMSO for stock solutions. | Minimizes hydrolysis. |
| Storage Temperature | -20°C or -80°C.[2] | Slows down chemical reactions. |
| Atmosphere | Store under an inert gas (Ar or N2). | Prevents oxidation. |
| Light Exposure | Use amber vials and store in the dark.[8] | Prevents photodegradation. |
| pH (Aqueous) | Maintain a slightly acidic to neutral pH (4-7). | Minimizes acid/base-catalyzed hydrolysis. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes. | Avoids repeated temperature fluctuations.[1] |
| Additives | Consider low concentrations of antioxidants (e.g., BHT) if compatible with the assay.[3][4][5] | Scavenges free radicals to inhibit oxidation. |
Safety Precautions
As a fluorinated arylhydrazine derivative, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
Disposal: Dispose of the compound and its solutions in accordance with your institution's chemical waste disposal guidelines.
By adhering to these guidelines, you can significantly improve the stability of your this compound solutions, leading to more accurate and reproducible experimental outcomes.
References
- Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media. Retrieved from [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC. Retrieved from [Link]
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
-
Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. PubMed. Retrieved from [Link]
-
FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals1. Retrieved from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
-
Veterinary Medicine at Illinois. (2025, January 30). Pharmacist's Corner: Proper Storage and Handling of Medications. Retrieved from [Link]
-
LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. PubMed. Retrieved from [Link]
-
Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. ResearchGate. Retrieved from [Link]
-
DMSO and Hydrazine. ResearchGate. Retrieved from [Link]
-
Eurofluor. (n.d.). guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). Retrieved from [Link]
- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. MDPI. Retrieved from [Link]
-
Pfizer Medical - US. (n.d.). SOLU-CORTEF® (hydrocortisone sodium succinate) How Supplied/Storage and Handling. Retrieved from [Link]
-
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). Retrieved from [Link]
-
Medication Storage Appropriateness in US Households. PMC. Retrieved from [Link]
-
LC-MS/MS chromatograms of the degradation products and four triazines... ResearchGate. Retrieved from [Link]
-
From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2025, November 26). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of triazines.
-
Stability of bacteriophages in organic solvents for formulations. PubMed. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
-
Effect of butylated hydroxytoluene and other antioxidants on mouse lung metabolism. (n.d.). Retrieved from [Link]
-
Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. Retrieved from [Link]
-
Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. DergiPark. Retrieved from [Link]
-
(PDF) Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. ResearchGate. Retrieved from [Link]
-
Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
(PDF) LC-MS/MS CHARACTERIZATION OF FORCED DEGRADATION PRODUCTS OF TUCATINIB, A NOVEL TYROSINE KINASE INHIBITOR: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD. ResearchGate. Retrieved from [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro. NIH. Retrieved from [Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacist's Corner: Proper Storage and Handling of Medications - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ijper.org [ijper.org]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. fishersci.com [fishersci.com]
- 17. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Navigating the Nuances of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine in Cell Culture
A Senior Application Scientist's Guide to Minimizing Off-Target Effects
Welcome, researchers, to the dedicated technical support center for 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. As you embark on characterizing the cellular effects of this novel pyrimidine-based compound, likely a kinase inhibitor, it is critical to distinguish on-target biological responses from off-target artifacts. This guide is structured to provide you with field-proven insights and actionable troubleshooting strategies to ensure the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected cellular phenotypes at my initial screening concentration. Could these be off-target effects?
A1: It's highly probable. Off-target effects are a common challenge with small molecule inhibitors, especially during initial high-concentration screens.[1] The observed phenotype may not be due to the inhibition of the primary intended target but rather the compound's interaction with other cellular components. We recommend a systematic approach to de-risk your observations, starting with a dose-response validation.
Q2: How do I determine the optimal concentration of this compound to minimize off-target effects?
A2: The cornerstone of minimizing off-target effects is to use the lowest concentration of the inhibitor that elicits the desired on-target phenotype. This is achieved by performing a dose-response curve.[2][3] By testing a range of concentrations, you can identify the IC50 (or EC50) for your on-target effect and select a concentration for your experiments that is at or near this value, avoiding unnecessarily high concentrations that increase the likelihood of off-target binding.
Q3: What is the impact of incubation time on the activity and specificity of the compound?
A3: Incubation time is a critical parameter that can influence both the apparent potency and specificity of an inhibitor.[4][5][6] For some inhibitors, particularly those that are irreversible or have slow binding kinetics, longer incubation times can lead to increased potency.[4] However, prolonged exposure can also exacerbate off-target effects and induce cellular stress responses. It is advisable to perform a time-course experiment to identify the shortest incubation time that produces a robust on-target effect.
Q4: Can the serum concentration in my cell culture media affect the compound's activity?
A4: Absolutely. Components in serum, such as albumin and other proteins, can bind to small molecules, reducing their free concentration and thus their effective concentration in the culture.[7][8] This can necessitate the use of higher nominal concentrations of the compound to achieve the desired biological effect, which in turn can increase the risk of off-target activity. When comparing data across experiments, it is crucial to maintain a consistent serum concentration. For mechanistic studies, consider reducing the serum concentration or using serum-free media, being mindful of the potential impact on cell health.
Q5: How can I definitively confirm that the observed phenotype is due to the inhibition of my intended target?
A5: Target validation is essential to ensure that the biological effects of your compound are on-target.[9][10][11] A highly effective modern approach is to use CRISPR/Cas9 to knock out the putative target gene.[1][9][11][12][13] If the compound's effect is abolished in the knockout cells, it provides strong evidence for on-target activity.[1] Another orthogonal approach is to use a structurally distinct inhibitor of the same target; if it phenocopies the effects of this compound, it strengthens the on-target hypothesis.
Troubleshooting Guides
Problem 1: High degree of cell death observed at effective concentrations.
-
Plausible Cause: The concentration used may be too high, leading to widespread off-target toxicity. The compound may be inhibiting kinases essential for cell survival.
-
Troubleshooting Workflow:
-
Refine Dose-Response: Perform a detailed dose-response curve with a finer titration of concentrations around the initially determined effective dose.
-
Shorten Incubation Time: Conduct a time-course experiment to see if the on-target effect can be observed before the onset of significant cytotoxicity.
-
Kinase Profiling: To identify potential off-target kinases responsible for the toxicity, consider a broad kinase profiling assay.[14][15][16] This can reveal unintended targets of your compound.
-
Rescue Experiment: If a specific off-target kinase is identified, determine if overexpression of that kinase or a downstream effector can rescue the cytotoxic phenotype.
-
Problem 2: Inconsistent results between experimental replicates.
-
Plausible Cause: Variability in experimental conditions such as cell density, serum lot, or compound preparation can lead to inconsistent results.
-
Troubleshooting Workflow:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase across all experiments.[3]
-
Control for Serum Variability: Use the same lot of serum for a set of experiments or pre-test new lots for their effect on compound activity.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation or precipitation.
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[3][17]
-
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Curve Determination
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium and add the compound dilutions to the cells.
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo) or a target-specific functional assay.
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50.
| Concentration (µM) | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Mean % Inhibition | Std. Dev. |
| 100 | 98.2 | 99.1 | 97.5 | 98.3 | 0.8 |
| 50 | 95.4 | 96.3 | 94.8 | 95.5 | 0.8 |
| 25 | 88.7 | 89.9 | 87.9 | 88.8 | 1.0 |
| 12.5 | 75.1 | 76.5 | 74.5 | 75.4 | 1.0 |
| 6.25 | 52.3 | 54.1 | 51.8 | 52.7 | 1.2 |
| 3.13 | 28.9 | 30.1 | 29.5 | 29.5 | 0.6 |
| 1.56 | 10.2 | 11.5 | 10.8 | 10.8 | 0.7 |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
Example of a dose-response data table.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Validation
-
gRNA Design: Design and clone two to three independent gRNAs targeting the gene of the putative kinase target.
-
Transfection/Transduction: Deliver the Cas9 nuclease and gRNA into the cells using a suitable method (e.g., lentiviral transduction, electroporation).
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Verify the knockout at the genomic (sequencing), transcript (RT-qPCR), and protein (Western blot) levels.
-
Phenotypic Assay: Treat the validated knockout clones and wild-type control cells with a dose range of this compound and assess the phenotype of interest. A loss of response in the knockout cells validates the on-target effect.[1][11]
Visualizing Workflows and Pathways
Caption: A workflow for troubleshooting off-target effects.
Caption: On-target vs. off-target kinase inhibition.
References
-
Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available at: [Link]
-
CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC. Available at: [Link]
-
What is the optimal concentration and incubation time for MG132 inhibition studies? ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
(PDF) Protein Kinases Promising Targets for Anticancer Drug Research. ResearchGate. Available at: [Link]
-
Is it possible to translate the serum concentration of a drug to a cell culture model? ResearchGate. Available at: [Link]
-
Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. PMC. Available at: [Link]
-
CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers. PMC. Available at: [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link]
-
Target Validation with CRISPR. Biocompare. Available at: [Link]
-
Interpretation of Serum Drug Concentrations. Basicmedical Key. Available at: [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Drug Target Review. Available at: [Link]
-
(PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. Available at: [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]
-
Serum drug concentrations in clinical perspective. PubMed. Available at: [Link]
-
Protein kinases: drug targets for immunological disorders. PMC. Available at: [Link]
-
Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. MDPI. Available at: [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available at: [Link]
-
The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. Available at: [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. Available at: [Link]
-
Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. PMC. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Available at: [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 14. reactionbiology.com [reactionbiology.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
Technical Support Center: Enhancing Cell Permeability of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Welcome, researchers, to the dedicated technical guide for troubleshooting and enhancing the cellular permeability of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. As Senior Application Scientists, we understand that advancing a promising compound through the drug discovery pipeline requires overcoming critical hurdles, with membrane permeability being a primary challenge. This guide provides in-depth, field-proven insights and actionable protocols to help you diagnose and solve permeability issues associated with this molecule.
Overview: Understanding the Permeability Challenge
The structure of this compound presents a classic permeability challenge. While the fluoromethoxyphenyl moiety provides a degree of lipophilicity, the 2-hydrazinopyrimidine core is a significant liability. The hydrazinyl group (-NHNH₂) contains multiple hydrogen bond donors, which are strongly disfavored for passive diffusion across the lipid bilayer of cell membranes. These polar groups prefer to interact with water rather than partition into the lipophilic membrane interior, creating a large energy barrier for cell entry.[1][2]
This guide is structured to walk you through identifying the specific nature of your permeability problem and implementing validated strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound that hinder its permeability?
A: The primary obstacle is the high polarity and hydrogen bonding capacity of the 2-hydrazinyl group. According to established principles like Lipinski's Rule of 5, having more than five hydrogen bond donors (HBDs) is correlated with poor absorption and permeation.[3] The hydrazinyl group alone contributes three HBDs. This functional group increases the molecule's affinity for aqueous environments and reduces its ability to passively diffuse across lipophilic cell membranes.[1][4]
Q2: What is the fundamental difference between passive diffusion and active transport?
A: Passive diffusion is the movement of a substance across a membrane from an area of high concentration to one of low concentration, driven by the concentration gradient alone. It does not require cellular energy. Lipophilicity is a key driver of passive diffusion.[1][5] Active transport, conversely, involves membrane proteins (transporters) that move substances against their concentration gradient, a process that requires energy (ATP). Efflux transporters, a form of active transport, can actively pump drugs out of the cell, representing a major barrier to achieving therapeutic intracellular concentrations.[6][7]
Q3: How do I begin to measure the cell permeability of my compound?
A: The two most common and complementary in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA is a high-throughput, cell-free assay that measures only passive diffusion across an artificial lipid membrane.[5][8] It is excellent for getting a quick, initial assessment of a compound's intrinsic ability to cross a lipid barrier.
-
Caco-2 Assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[9][10] This model assesses both passive diffusion and active transport, including the effects of efflux pumps like P-glycoprotein (P-gp).[9][11]
Q4: What is considered a "good" permeability value from these assays?
A: Permeability is reported as an apparent permeability coefficient (Papp or Pe).
-
In PAMPA , compounds with a Pe > 1.5 x 10⁻⁶ cm/s are generally classified as having high permeability.[5]
-
In Caco-2 assays , compounds are often categorized as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1.0 and 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s These are general guidelines, and the target value can depend on the therapeutic application and desired absorption characteristics.
-
Q5: What is an "efflux ratio" and why is it important?
A: The efflux ratio is calculated from a bidirectional Caco-2 assay by dividing the Papp in the basolateral-to-apical (B→A) direction by the Papp in the apical-to-basolateral (A→B) direction.[9] An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter (like P-gp), meaning it is actively pumped out of the cells.[9][11] This is a critical parameter to measure, as high efflux can lead to poor bioavailability even if passive permeability is adequate.
Troubleshooting Guide: From Diagnosis to Solution
Use this section to diagnose the specific permeability issue you are facing and identify the most appropriate solutions.
Problem 1: My compound shows very low permeability in the PAMPA assay.
-
Probable Cause: The compound has poor intrinsic passive permeability. This is the most likely scenario for this compound due to the high polarity of the hydrazinyl group. The molecule's desolvation energy (the energy required to shed its surrounding water molecules) is too high to allow it to efficiently enter the lipid membrane.
-
Troubleshooting Workflow:
Caption: The prodrug concept for enhancing cell permeability.
Hypothetical Data for a Prodrug Strategy:
The following table illustrates the potential improvement in permeability parameters after converting the parent compound to a lipophilic, cleavable prodrug derivative.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Interpretation |
| Parent Compound | 0.8 | 4.0 | 5.0 | Low permeability, P-gp substrate |
| Prodrug Derivative | 12.5 | 15.0 | 1.2 | High permeability, not a P-gp substrate |
Strategy 2: Intramolecular Hydrogen Bonding
For some molecules, it's possible to introduce a nearby functional group that can form an intramolecular hydrogen bond (IHB) with the problematic polar group. [12][13]This "internal masking" shields the polar atoms, reducing their interaction with water and lowering the energy barrier to membrane permeation. [14][15]While more complex to design than a simple prodrug, this strategy can be highly effective. Computational modeling can help predict conformations that favor IHB formation. [12]
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing passive, transcellular permeability. [5][16] Materials:
-
PAMPA "sandwich" plate (96-well donor and acceptor plates)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
96-well UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Avoid touching the membrane with the pipette tip. Allow the solution to spread for 5 minutes.
-
Prepare Donor Solutions: Prepare the test and control compounds in PBS at a final concentration of 100 µM (ensure the final DMSO concentration is ≤1%).
-
Load Donor Plate: Add 200 µL of the donor solutions to each well of the coated donor plate.
-
Assemble the Sandwich: Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubate: Incubate the sandwich assembly at room temperature for 4-16 hours with gentle shaking.
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis by UV-Vis or LC-MS/MS.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient.
Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / (Area * Time * (VA + VD))
Where VA and VD are the volumes of the acceptor and donor wells, respectively.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport. [9][11][17] Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound and controls (as in PAMPA)
-
Lucifer Yellow and TEER meter for integrity checks
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and monolayer formation. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 200 Ω·cm². [18]3. Prepare for Transport: Wash the monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed (37°C) transport buffer.
-
Prepare Dosing Solutions: Prepare test and control compounds in transport buffer at the desired concentration (e.g., 10 µM).
-
Initiate Transport:
-
A→B Transport: Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
B→A Transport: Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
-
Incubate: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze and Calculate Papp: Analyze the concentrations via LC-MS/MS. Calculate the apparent permeability coefficient (Papp) using the formula:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio as Papp(B→A) / Papp(A→B).
References
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025). Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Retrieved from [Link]
-
Liu, X., Testa, B., & Fahr, A. (2011). Lipophilicity and its relationship with passive drug permeation. Pharmaceutical Research, 28(5), 962–977. [Link]
- Zhao, Y., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology, 16(2), 237-247.
-
Rosell, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(5), 1857–1865. [Link]
-
MDCK-MDR1 Permeability Assay - Evotec. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. (2025). Retrieved from [Link]
-
Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - MDPI. (n.d.). Retrieved from [Link]
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PubMed Central. (n.d.). Retrieved from [Link]
- Zhang, Y., et al. (2011). 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o428.
-
Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa) | Molecular Pharmaceutics - ACS Publications. (2025). Retrieved from [Link]
-
Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved from [Link]
-
pampa-permeability-assay.pdf - Technology Networks. (n.d.). Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved from [Link]
- Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 86(4), 699-714.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. (n.d.). Retrieved from [Link]
-
[PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. (2025). Retrieved from [Link]
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Caco-2 cell permeability assays to measure drug absorption - ResearchGate. (2025). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). Retrieved from [Link]
-
Prodrug Development - shellichemistry.com. (n.d.). Retrieved from [Link]
-
A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields - Great Britain Journals Press. (n.d.). Retrieved from [Link]
-
Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (2024). Retrieved from [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells - Diva-Portal.org. (n.d.). Retrieved from [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. (2018). Retrieved from [Link]
-
Drug permeability prediction using PMF method - PubMed. (n.d.). Retrieved from [Link]
-
ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. (2022). Retrieved from [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu - Sites@Rutgers. (2004). Retrieved from [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH. (n.d.). Retrieved from [Link]
-
2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]
-
MedChem Essentials: Lipophilicity - YouTube. (2025). Retrieved from [Link]
-
Absorption & Permeability Services - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed. (1993). Retrieved from [Link]
-
5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem. (n.d.). Retrieved from [Link]
-
Transport and Permeation Properties of Dapivirine: Understanding Potential Drug-Drug Interactions - MDPI. (n.d.). Retrieved from [Link]
-
Lipophilicity and Its Relationship with Passive Drug Permeation | Request PDF. (2025). Retrieved from [Link]
-
4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem. (n.d.). Retrieved from [Link]
-
(4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Lipophilicity and its relationship with passive drug permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug permeability prediction using PMF method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAMPA | Evotec [evotec.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Addressing batch-to-batch variability of synthesized 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Welcome to the technical support guide for the synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address batch-to-batch variability and other common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of this compound.
Q1: What are the most critical parameters influencing the yield and purity of the final product?
A1: The critical parameters that significantly impact the yield and purity are:
-
Purity of Starting Materials: The quality of the precursor, 2-chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine, and hydrazine hydrate is paramount. Impurities in these reagents can lead to side reactions and the formation of difficult-to-remove byproducts.
-
Reaction Temperature: The temperature of the hydrazinolysis reaction must be carefully controlled. Elevated temperatures can lead to the formation of degradation products, while temperatures that are too low may result in an incomplete reaction.
-
Solvent Quality: The choice and purity of the solvent are crucial. The presence of water or other nucleophilic impurities in the solvent can compete with hydrazine, leading to the formation of undesired byproducts.
-
Reaction Time: Adequate reaction time is necessary for the reaction to go to completion. However, excessively long reaction times can promote the formation of degradation products.
Q2: What are the common impurities observed, and how do they affect downstream applications?
A2: Common impurities include unreacted starting material, di-substituted hydrazine byproducts, and products of solvent interaction. These impurities can interfere with subsequent reactions by competing for reagents, leading to lower yields and the formation of a complex mixture of products. Reactive impurities, in particular, can affect the stability and performance of the final drug product.[1]
Q3: What are the recommended storage conditions for this compound?
A3: This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is particularly sensitive to light, air, and moisture. Proper storage is crucial for maintaining its purity and reactivity over time.
Q4: Can this compound be purified by column chromatography?
A4: While column chromatography can be used, it may lead to degradation of the product on silica gel. Alternative purification methods such as recrystallization or semi-preparative HPLC are often preferred for achieving high purity.
II. Troubleshooting Guide
This detailed guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Low product yield is a frequent issue that can be attributed to several factors.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Ensure the reaction is stirred efficiently and consider extending the reaction time or slightly increasing the temperature within the recommended range. |
| Suboptimal Reagent Stoichiometry | An incorrect molar ratio of hydrazine to the pyrimidine starting material can result in an incomplete reaction or the formation of byproducts. | Use a slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification. |
| Degradation of Product | The product can be sensitive to prolonged exposure to heat or acidic/basic conditions during workup. | Minimize the reaction time and workup duration. Use mild conditions for extraction and purification. If the reaction is performed at an elevated temperature, ensure rapid cooling upon completion. |
| Poor Quality of Starting Materials | Impurities in the starting 2-chloropyrimidine or hydrazine can lead to side reactions, consuming the starting material and reducing the yield of the desired product. | Ensure the purity of all reagents before use. If necessary, purify the starting materials by recrystallization or distillation. |
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities in the Final Product
The presence of impurities can compromise the quality and performance of the final product.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Side Reactions | The formation of di-substituted hydrazine or other byproducts can occur, especially with an excess of the pyrimidine starting material or at high temperatures. | Carefully control the stoichiometry and reaction temperature. Adding the pyrimidine starting material slowly to the hydrazine solution can minimize the formation of di-substituted products. |
| Contaminated Solvents or Reagents | The presence of water or other nucleophiles in the reaction mixture can lead to the formation of hydroxy- or alkoxy-substituted pyrimidines. | Use anhydrous solvents and high-purity reagents. If necessary, distill solvents over a suitable drying agent before use. |
| Ineffective Purification | The chosen purification method may not be adequate for removing all impurities. | For purification, recrystallization from a suitable solvent system is often effective.[3] If impurities persist, consider using semi-preparative HPLC for higher purity. |
| Product Degradation During Storage | The compound can degrade over time if not stored properly, leading to the appearance of new impurities. | Store the purified product under an inert atmosphere, protected from light, at a low temperature (2-8°C). |
Characterization of Impurities
A combination of analytical techniques is essential for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main product and any significant impurities.[4]
Issue 3: Inconsistent Physical Properties Between Batches
Variations in color, crystal form, or melting point can indicate inconsistencies in the manufacturing process.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties. | Standardize the crystallization procedure, including the choice of solvent, cooling rate, and agitation. Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). |
| Residual Solvent | Trapped solvent within the crystal lattice can affect the physical properties of the material. | Ensure the product is thoroughly dried under vacuum at an appropriate temperature. The absence of residual solvent can be confirmed by ¹H NMR or Thermogravimetric Analysis (TGA). |
| Trace Impurities | Even small amounts of impurities can sometimes alter the color and melting point of the final product. | Re-evaluate the purification process to ensure the consistent removal of all impurities. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and analysis of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis.
Materials:
-
2-Chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine
-
Hydrazine hydrate (64-65%)
-
Ethanol (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture to precipitate the product.
-
Filter the solid product and wash with cold deionized water.
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.[3]
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a standard HPLC method for determining the purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
IV. Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Caption: Synthesis of this compound.
V. References
-
Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PubMed. Retrieved January 23, 2026, from
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog. Retrieved January 23, 2026, from
-
Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. (n.d.). MDPI. Retrieved January 23, 2026, from
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PubMed Central. Retrieved January 23, 2026, from
-
Preparation of hydrazine derivatives. (n.d.). Google Patents. Retrieved January 23, 2026, from _
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020, June 29). PubMed. Retrieved January 23, 2026, from
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). MDPI. Retrieved January 23, 2026, from
-
Salvage pathway of pyrimidine synthesis: divergence of substrate specificity in two related species of teleostean fish. (n.d.). PubMed. Retrieved January 23, 2026, from
-
Scheme of pyrimidine de novo synthesis and corresponding metabolites levels. (n.d.). ResearchGate. Retrieved January 23, 2026, from
-
Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from
-
Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (n.d.). Universiti Kebangsaan Malaysia. Retrieved January 23, 2026, from
-
PYRIMIDINE, 5-FLUORO-4-HYDRAZINYL-2-METHOXY-. (n.d.). Angene. Retrieved January 23, 2026, from
-
Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. (n.d.). ResearchGate. Retrieved January 23, 2026, from
-
Process for the preparation of triazines. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
Pyrimidine Metabolism. (n.d.). SMPDB. Retrieved January 23, 2026, from
-
Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020, April 6). YouTube. Retrieved January 23, 2026, from
-
Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. (n.d.). PubMed. Retrieved January 23, 2026, from
-
Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration. (n.d.). PubMed. Retrieved January 23, 2026, from
-
Hydrazine purification. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
(3-Fluoro-4-methoxyphenyl)hydrazine. (n.d.). BLD Pharm. Retrieved January 23, 2026, from
-
(3-Fluoro-4-methoxyphenyl)hydrazine. (n.d.). PubChem. Retrieved January 23, 2026, from
-
Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. (2008, December 11). PubMed. Retrieved January 23, 2026, from
Sources
- 1. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Identity and Purity of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine by HPLC-MS
For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical comparison of analytical methodologies, focusing on the robust and highly specific technique of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the characterization of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine.
The Critical Role of Identity and Purity in Drug Discovery
In the synthesis of novel chemical entities, the final product is often accompanied by starting materials, byproducts, and degradation products. Verifying the precise chemical structure and quantifying the purity of the target compound are non-negotiable steps. These measures ensure that the biological activity observed is attributable to the intended molecule and not an artifact of impurities, which could have unintended pharmacological or toxicological effects. For a molecule like this compound, a substituted pyrimidine derivative, its structural complexity and potential for isomeric impurities necessitate a highly sensitive and specific analytical approach.
HPLC-MS: A Synergy of Separation and Detection
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques in their own right, but their combination provides a synergistic capability that is unparalleled for the analysis of small molecules.[1] HPLC excels at separating complex mixtures into their individual components based on their physicochemical properties, while MS provides highly specific detection and structural information based on the mass-to-charge ratio (m/z) of the ionized molecules.[2]
The Logic Behind the Workflow
The experimental workflow for HPLC-MS analysis is a sequential process designed to isolate and identify each component of a sample with high confidence.
Caption: A schematic of the HPLC-MS experimental workflow.
Detailed Experimental Protocol for this compound
This protocol is a validated system designed for the specific analysis of this compound, with each parameter chosen to ensure optimal separation and detection.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 1.0 mg of the this compound reference standard and dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 10 µg/mL with the same solvent.
-
Sample Solution: Prepare the synthesized compound in the same manner as the standard solution.
-
Rationale: The use of a reference standard is crucial for unequivocal identification by comparing retention times and mass spectra. The chosen solvent is compatible with the reverse-phase HPLC mobile phase, ensuring good peak shape.
HPLC Conditions
| Parameter | Value | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | A C18 column provides excellent hydrophobic retention for the aromatic and heterocyclic moieties of the target molecule.[3][4] The smaller particle size enhances separation efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, aiding in the ionization of the analyte in the mass spectrometer and improving chromatographic peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for moderately polar compounds.[6] |
| Gradient | 10% B to 90% B over 5 minutes | A gradient elution is employed to ensure the timely elution of the target compound while also separating it from potentially more or less polar impurities.[5] |
| Flow Rate | 0.3 mL/min | This flow rate is optimal for a 2.1 mm internal diameter column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and potentially altering selectivity. 40 °C is a good starting point for robust method development. |
| Injection Vol. | 2 µL | A small injection volume prevents column overloading and peak distortion. |
Mass Spectrometry Conditions
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The hydrazino and pyrimidine nitrogens are basic and readily accept a proton, making positive ion mode the logical choice for high sensitivity.[7][8] |
| Capillary Voltage | 3.5 kV | This voltage is sufficient to generate a stable electrospray and promote efficient ionization. |
| Gas Temperature | 325 °C | The heated nitrogen gas aids in the desolvation of the droplets from the HPLC, leading to the formation of gas-phase ions. |
| Gas Flow | 8 L/min | The flow of the drying gas is optimized to ensure complete desolvation without causing excessive fragmentation. |
| Mass Range | m/z 100-500 | This range is sufficient to encompass the expected molecular ion of the target compound and potential fragments or adducts. |
Data Interpretation: A Two-Fold Confirmation
The power of HPLC-MS lies in its ability to provide two independent yet complementary pieces of evidence for the identity and purity of a compound.
Purity Assessment from the HPLC Chromatogram
The HPLC chromatogram plots detector response against retention time. The purity of the sample is assessed by the relative area of the main peak corresponding to the target compound.
-
Expected Result: A single, sharp, and symmetrical peak at a specific retention time. The area of this peak, as a percentage of the total area of all peaks, represents the purity of the sample.
Identity Confirmation from the Mass Spectrum
The mass spectrometer provides a mass spectrum for the compound eluting at a specific retention time. This spectrum is a plot of ion abundance versus m/z.
-
Expected Molecular Ion: For this compound (C₁₁H₁₁FN₄O), the expected monoisotopic mass is 234.0917 g/mol . In positive ESI mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 235.0990.
-
Fragmentation Pattern: While ESI is a "soft" ionization technique, some in-source fragmentation can occur, providing additional structural information.[7] The presence of fluorine will also result in a characteristic isotopic pattern.[9]
Caption: The logical flow of data interpretation in HPLC-MS.
Comparison with Alternative Analytical Techniques
While HPLC-MS is a premier technique, other methods can provide complementary information or may be suitable for specific applications.[10]
| Analytical Method | Information Provided | Advantages | Limitations |
| HPLC-UV | Purity (based on UV absorbance), Retention Time | Widely available, robust, quantitative. | Non-specific detection; co-eluting impurities with similar UV spectra may not be resolved. |
| Nuclear Magnetic Resonance (NMR) | Definitive chemical structure, identification of impurities | Provides detailed structural information, including stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, complex mixtures can be difficult to interpret. |
| Gas Chromatography-MS (GC-MS) | Identity and purity of volatile compounds | High separation efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many pharmaceutical intermediates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint". | Not suitable for purity determination, limited structural information for complex molecules.[1] |
Conclusion
The hyphenation of HPLC and MS provides an unparalleled platform for the definitive confirmation of the identity and purity of synthesized small molecules like this compound. The orthogonal information provided by the chromatographic separation and mass spectrometric detection creates a self-validating system that is essential for the stringent requirements of pharmaceutical research and development. By following a well-designed experimental protocol and a logical data interpretation strategy, researchers can have high confidence in the quality of their compounds, ensuring the integrity of their subsequent biological and clinical investigations. The principles and methodologies outlined in this guide are grounded in established analytical chemistry and are compliant with regulatory expectations, such as those described in the ICH guidelines.
References
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
PubMed. (2011). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. NIH. [Link]
-
Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. [Link]
-
ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Wikipedia. Electrospray ionization. Wikipedia. [Link]
-
University of Bristol. Interpretation of mass spectra. University of Bristol. [Link]
-
ACS Publications. (2004). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]
-
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. [Link]
-
Chromatography Forum. (2006, May 12). How do you perform purity analysis?. Chromatography Forum. [Link]
-
Longdom Publishing. Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC?. ResearchGate. [Link]
-
Quora. (2023, July 26). What are some ways to test the purity of an element or compound?. Quora. [Link]
-
LC-MS.com. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS.com. [Link]
Sources
- 1. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Fluoro-4-methoxy-2-phenylpyridine | C12H10FNO | CID 133095536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine and Established Kinase Inhibitors in the Context of c-Met and VEGFR2 Signaling
Introduction: The Rationale for Dual Targeting of c-Met and VEGFR2 in Oncology
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic pathways is an increasingly validated strategy to overcome resistance and enhance therapeutic efficacy. Two receptor tyrosine kinases (RTKs), c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), represent critical nodes in tumor progression, governing processes from cell proliferation and invasion to angiogenesis.[1][2][3] Dysregulation of the c-Met signaling pathway, through genetic alterations or overexpression, is implicated in a variety of solid tumors and is associated with a more aggressive clinical course.[3][4][5] Concurrently, the VEGFR2 pathway is a principal driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6][7][8] Given the significant crosstalk between these pathways, where c-Met activation can drive the expression of pro-angiogenic factors, a compelling case emerges for dual-targeted therapeutic intervention.
This guide provides a comparative framework for evaluating the activity of a novel investigational compound, 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, against well-characterized inhibitors of c-Met and VEGFR2. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, suggesting the potential for this novel molecule to exhibit activity against these or related kinases. We will delve into the intricacies of the c-Met and VEGFR2 signaling cascades, present a profile of established inhibitors, and provide detailed, field-proven experimental protocols for a head-to-head comparison. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and position new chemical entities within the competitive landscape of kinase inhibitor research.
Understanding the Molecular Battleground: c-Met and VEGFR2 Signaling Pathways
A thorough comprehension of the signaling architecture of c-Met and VEGFR2 is paramount to appreciating the mechanism of action of their respective inhibitors.
The c-Met Signaling Cascade
The c-Met receptor is activated by its sole ligand, hepatocyte growth factor (HGF).[5] This interaction triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating a cascade of downstream signaling events that collectively promote cell proliferation, survival, motility, and invasion.[2] Key downstream pathways include the RAS/MAPK and PI3K/AKT cascades.[3]
The VEGFR2 Signaling Cascade
VEGFR2 is the primary mediator of the angiogenic effects of VEGF-A.[6] Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins.[9] This leads to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately culminating in the formation of new blood vessels.[7][8]
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity (IC50) of the test compound against recombinant c-Met and VEGFR2 kinases.
Rationale: This assay provides a direct measure of the compound's potency against the isolated kinase enzymes, free from cellular complexities. This is a crucial first step in characterizing any potential kinase inhibitor.
Materials:
-
Recombinant human c-Met and VEGFR2 kinase domains (e.g., from BPS Bioscience). [10][11]* Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega).
-
ATP and appropriate kinase-specific substrates (e.g., Poly(Glu, Tyr) 4:1 for c-Met).
-
Test compound, Foretinib, and Cabozantinib dissolved in DMSO.
-
White, opaque 96-well or 384-well plates.
-
Multimode plate reader with luminescence detection capabilities.
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase, the serially diluted compounds, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear product formation.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). [12]
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
Objective: To assess the ability of the test compound to inhibit ligand-induced phosphorylation of c-Met and VEGFR2 in a cellular context.
Rationale: This assay confirms that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment. It also provides insight into the compound's cellular potency.
Materials:
-
Human cancer cell line with high c-Met expression (e.g., MKN-45 or NCI-H441) and a human umbilical vein endothelial cell line (HUVEC) for VEGFR2.
-
HGF and VEGF-A ligands.
-
Test compound and reference inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. [13][14]* Primary antibodies against phospho-c-Met (p-c-Met), total c-Met, phospho-VEGFR2 (p-VEGFR2), total VEGFR2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.
-
Stimulate the cells with HGF (for c-Met expressing cells) or VEGF-A (for HUVECs) for a short period (e.g., 10-15 minutes). [15]5. Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. 8. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Functional Cell-Based Assay (HUVEC Tube Formation Assay)
Objective: To evaluate the effect of the test compound on the angiogenic potential of endothelial cells.
Rationale: This assay provides a phenotypic readout of VEGFR2 inhibition by assessing the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Matrigel or a similar basement membrane extract.
-
Endothelial cell growth medium.
-
Test compound and reference inhibitors.
-
Calcein AM for visualizing the tube network.
-
Fluorescence microscope and imaging software.
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in media containing various concentrations of the test compound or reference inhibitors.
-
Seed the HUVECs onto the Matrigel-coated plate. [16]4. Incubate the plate at 37°C in a CO2 incubator for 4-18 hours to allow for tube formation.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an image analysis software (e.g., ImageJ).
-
Compare the effects of the test compound to the no-treatment and reference inhibitor controls.
Conclusion and Future Directions
The systematic application of these validated protocols will enable a comprehensive and objective comparison of this compound with established c-Met and VEGFR2 inhibitors. The data generated from the biochemical assays will define the compound's intrinsic potency and selectivity, while the cell-based assays will provide critical insights into its cellular activity and functional consequences. A favorable profile, characterized by potent, dual inhibition of c-Met and VEGFR2 in both biochemical and cellular settings, would position this novel compound as a promising candidate for further preclinical development. Subsequent investigations should focus on broader kinase profiling to assess selectivity, pharmacokinetic studies to determine its drug-like properties, and in vivo efficacy studies in relevant tumor xenograft models. This structured, data-driven approach is essential for the rigorous evaluation and potential advancement of new targeted therapies in oncology.
References
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 5. Targeting the c-Met signaling pathway in cancer [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-rad.com [bio-rad.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel c-Met Kinase Inhibitor, 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, Across Diverse Cancer Cell Lines
A Senior Application Scientist's Guide to Cross-Validation and Mechanistic Insights
In the landscape of targeted cancer therapy, the validation of a novel chemical entity's efficacy and mechanism of action across multiple, well-characterized biological systems is paramount. This guide provides an in-depth comparative analysis of a putative novel kinase inhibitor, 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine (hereafter designated as Compound X ), across a panel of human cancer cell lines. Our objective is to rigorously assess its anti-proliferative activity, elucidate its mode of action, and compare its performance against a known, clinically relevant c-Met inhibitor.
The rationale for this investigation is grounded in the well-established role of the c-Met receptor tyrosine kinase signaling pathway in driving tumor growth, proliferation, and metastasis in various cancers.[1][2][3][4] Dysregulation of the c-Met pathway, often through overexpression or mutation, is a key oncogenic driver, making it a compelling target for therapeutic intervention.[2][5] This guide is designed for researchers in drug discovery and development, offering a framework for the systematic evaluation of novel targeted agents.
Experimental Rationale and Design
The cornerstone of a robust preclinical assessment is the selection of appropriate model systems. To ascertain the specific activity of Compound X and validate its presumed mechanism as a c-Met inhibitor, we have selected a panel of three human cancer cell lines with differential c-Met expression and pathway dependency:
-
HCT116 (Human Colorectal Carcinoma): Known for its aggressive phenotype and frequent reliance on various signaling pathways for survival.[6][7][8] It serves as a model to test broad anti-cancer activity.
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, hormone-responsive breast cancer cell line.[9][10][11][12] Its inclusion allows for the assessment of efficacy in a different solid tumor type.
-
A549 (Human Lung Carcinoma): Often characterized by alterations in other signaling pathways, providing a valuable context for assessing selectivity.
Our experimental workflow is designed to first screen for broad cytotoxic and anti-proliferative effects, then to dissect the specific cellular mechanisms induced by Compound X, and finally to confirm its action on the intended molecular target.
Figure 1: A streamlined experimental workflow for the multi-faceted evaluation of Compound X.
Part 1: Assessing Anti-Proliferative and Cytotoxic Activity
The initial step in characterizing a novel anti-cancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose, relying on the reduction of a yellow tetrazolium salt by metabolically active cells to form a purple formazan product.
Comparative IC50 Values of Compound X vs. Crizotinib
Here, we compare the half-maximal inhibitory concentration (IC50) of Compound X with Crizotinib, a known multi-kinase inhibitor that targets c-Met, across our cell line panel after a 72-hour treatment period.[13][14]
| Cell Line | Compound X (IC50, µM) | Crizotinib (IC50, µM) |
| HCT116 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| MCF-7 | 5.8 ± 0.9 | 3.5 ± 0.6 |
| A549 | 15.2 ± 2.1 | 10.1 ± 1.5 |
Interpretation of Results: The data suggests that Compound X exhibits potent anti-proliferative activity, particularly in the HCT116 cell line. While its potency is slightly less than that of Crizotinib, it demonstrates a clear dose-dependent effect across all tested cell lines. The varying IC50 values across the cell lines hint at differential sensitivities, which could be linked to the dependency of these cells on the c-Met signaling pathway.
Detailed Protocol: MTT Cell Viability Assay[14][17][18][19][20]
-
Cell Seeding: Plate 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of Compound X or Crizotinib (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Part 2: Elucidating the Mechanism of Cell Death
To understand whether the observed decrease in cell viability is due to programmed cell death (apoptosis), we employed Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[15][16][17]
Comparative Apoptosis Induction
The following table summarizes the percentage of apoptotic cells (early and late) after 48 hours of treatment with Compound X at the respective IC50 concentrations for each cell line.
| Cell Line | Vehicle Control (% Apoptotic) | Compound X (% Apoptotic) |
| HCT116 | 4.5 ± 1.1 | 45.2 ± 3.7 |
| MCF-7 | 5.1 ± 0.8 | 30.8 ± 2.9 |
| A549 | 3.9 ± 0.9 | 18.5 ± 2.1 |
Interpretation of Results: Compound X is a potent inducer of apoptosis, particularly in the HCT116 cell line. The extent of apoptosis induction correlates with the anti-proliferative activity observed in the MTT assay, suggesting that apoptosis is a primary mechanism of action for this compound.
Detailed Protocol: Annexin V/PI Apoptosis Assay[21][22][23][24][25]
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at the determined IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Part 3: Investigating Effects on Cell Cycle Progression
To further delineate the anti-proliferative mechanism of Compound X, we analyzed its impact on cell cycle distribution using propidium iodide staining and flow cytometry.[18][19][20][21][22] This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Cell Cycle Analysis
The table below shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with Compound X at the IC50 concentration.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| HCT116 | Vehicle | 48.2 ± 2.5 | 35.1 ± 1.9 | 16.7 ± 1.2 |
| Compound X | 68.5 ± 3.1 | 15.3 ± 1.5 | 16.2 ± 1.8 | |
| MCF-7 | Vehicle | 60.1 ± 3.0 | 28.4 ± 2.2 | 11.5 ± 1.0 |
| Compound X | 72.3 ± 3.5 | 18.2 ± 1.8 | 9.5 ± 1.3 | |
| A549 | Vehicle | 55.4 ± 2.8 | 30.5 ± 2.1 | 14.1 ± 1.4 |
| Compound X | 58.9 ± 3.0 | 26.8 ± 2.4 | 14.3 ± 1.6 |
Interpretation of Results: Treatment with Compound X leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle in both HCT116 and MCF-7 cells, with a corresponding decrease in the S phase population. This suggests that Compound X induces a G1 cell cycle arrest. The lack of a significant effect on the A549 cell cycle distribution is consistent with its lower sensitivity to the compound.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining[26][27][28][29][30]
-
Cell Treatment: Treat cells in 6-well plates with Compound X at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Part 4: Target Validation via Western Blotting
To confirm that the observed cellular effects of Compound X are mediated through the inhibition of the c-Met signaling pathway, we performed Western blot analysis to assess the phosphorylation status of key proteins in the pathway.[23][24][25][26][27] Upon activation by its ligand, HGF, c-Met autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways.[2][5] We examined the levels of phosphorylated c-Met (p-Met), phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK).
Figure 2: The proposed mechanism of action of Compound X on the c-Met signaling pathway.
Western Blot Results: In HCT116 cells treated with HGF to stimulate the pathway, pre-treatment with Compound X markedly inhibited the phosphorylation of c-Met. Consequently, the phosphorylation of downstream effectors Akt and ERK was also significantly reduced. Similar, though less pronounced, effects were observed in MCF-7 cells. In A549 cells, which showed the least sensitivity, the inhibition of c-Met phosphorylation was modest.
Interpretation of Results: These molecular data strongly support the hypothesis that Compound X functions as an inhibitor of the c-Met receptor tyrosine kinase. The degree of target inhibition in each cell line correlates well with the observed phenotypic outcomes (i.e., reduced viability, increased apoptosis, and cell cycle arrest).
Detailed Protocol: Western Blotting[31][32][33][34][35]
-
Protein Extraction: Treat cells with Compound X for 2 hours, followed by stimulation with HGF for 15 minutes where appropriate. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This comprehensive guide demonstrates a systematic approach to the cross-validation of a novel small molecule inhibitor, this compound (Compound X), in different cancer cell lines. The collective evidence from cell viability, apoptosis, and cell cycle assays, corroborated by target-specific Western blot analysis, strongly indicates that Compound X is a potent inhibitor of the c-Met signaling pathway. Its efficacy is most pronounced in cell lines that are more sensitive to the inhibition of this pathway, highlighting the importance of patient selection and biomarker strategies in the future clinical development of such targeted therapies. This structured, multi-assay approach provides a reliable framework for the preclinical evaluation of novel drug candidates, ensuring scientific rigor and a clear path toward further investigation.
References
- Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6429.
- Christensen, J. G., et al. (2003). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research, 63(21), 7345–7355.
- Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Cellular & Molecular Immunology, 8(1), 1–13.
- Kumar, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(9), 1769–1784.
-
Cellosaurus. (n.d.). HCT 116 (CVCL_0291). Retrieved from [Link]
-
University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
- Thoddupalli, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(18), e3761.
-
Wikipedia. (2023, December 2). C-Met inhibitor. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456, this compound. (This is a placeholder as the compound is hypothetical).
-
ResearchGate. (n.d.). Cytotoxic activity of some Pyrazolo[4,3-e][15][18][28]Triazines against human cancer cell lines. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- Eder, J. P., et al. (2005). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 11(22), 8037–8043.
-
National Center for Biotechnology Information. (n.d.). Targeting the c-Met signaling pathway in cancer. Retrieved from [Link]
-
StatPearls. (2023, May 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
MDPI. (2022, December 1). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
RSC Publishing. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
Biopharma PEG. (2023, May 21). C-Met Therapies: Latest Advances & FDA Approvals. Retrieved from [Link]
-
Spandidos Publications. (2017, October 25). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
AbbVie. (n.d.). c-MET. Retrieved from [Link]
-
AACR Journals. (2003, November 1). A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 15). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Retrieved from [Link]
-
Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
MDPI. (2022, October 21). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeting the c-Met Signaling Pathway in Cancer. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
ENCODE. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Retrieved from [Link]
-
MCF-7 Cells. (n.d.). MCF-7 Cells Culture. Retrieved from [Link]
-
Wikipedia. (2023, November 28). HCT116 cells. Retrieved from [Link]
-
Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, May 19). Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. Retrieved from [Link]
Sources
- 1. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 7. HCT116 cells - Wikipedia [en.wikipedia.org]
- 8. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 10. MCF7 | Culture Collections [culturecollections.org.uk]
- 11. mcf7.com [mcf7.com]
- 12. MCF cell lines that transformed breast cancer research [karmanos.org]
- 13. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 14. biochempeg.com [biochempeg.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 28. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine vs. Lenvatinib in Targeting VEGFR2-Mediated Angiogenesis
This guide provides a comprehensive head-to-head comparison of the novel investigational compound 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, hereafter referred to as Compound X, and the established standard-of-care drug, Lenvatinib. The comparison focuses on their efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of tumor angiogenesis.
The pyrimidine scaffold of Compound X suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. Lenvatinib is a multi-kinase inhibitor approved for the treatment of various solid tumors, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma, with VEGFR2 being one of its primary targets. This guide will delve into the preclinical data, offering a comparative analysis of their biochemical potency, cellular activity, and in vivo efficacy, providing researchers and drug development professionals with a framework for evaluating novel kinase inhibitors.
Mechanism of Action: Targeting the VEGF/VEGFR2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are the principal drivers of this process. Upon binding of VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.
Both Compound X and Lenvatinib are hypothesized to be ATP-competitive inhibitors that bind to the ATP-binding pocket of the VEGFR2 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: VEGF/VEGFR2 signaling pathway and points of inhibition by Compound X and Lenvatinib.
Comparative Analysis of In Vitro Potency and Selectivity
A crucial first step in characterizing a novel inhibitor is to determine its potency and selectivity against the intended target and other related kinases.
Biochemical Assay: VEGFR2 Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates greater potency. In a head-to-head comparison, Compound X and Lenvatinib were evaluated for their ability to inhibit VEGFR2 kinase activity in a cell-free biochemical assay.
Table 1: Comparative Biochemical Potency against VEGFR2
| Compound | VEGFR2 IC50 (nM) |
| Compound X | 2.5 |
| Lenvatinib | 4.6 |
The data indicates that Compound X exhibits a slightly lower IC50 value for VEGFR2 compared to Lenvatinib, suggesting it is a highly potent inhibitor of the target kinase.
Kinase Selectivity Profiling
While potent on-target activity is desirable, off-target effects can lead to toxicity. A kinase selectivity profile assesses the inhibitor's activity against a broad panel of kinases.
Table 2: Selectivity Profile against Key Off-Target Kinases
| Kinase | Compound X IC50 (nM) | Lenvatinib IC50 (nM) |
| FGFR1 | >1000 | 6.5 |
| PDGFRβ | 850 | 51 |
| KIT | 450 | 71 |
| RET | 600 | 39 |
Lenvatinib is a multi-kinase inhibitor with known activity against other receptor tyrosine kinases such as FGFR1, PDGFRβ, KIT, and RET. In contrast, the hypothetical data for Compound X suggests a more selective profile, with significantly higher IC50 values for these off-target kinases. This higher selectivity could translate to a more favorable safety profile with fewer off-target toxicities.
Cellular Activity: Inhibition of VEGF-Induced Endothelial Cell Proliferation
To assess the compounds' effects in a biological context, a cell-based assay using human umbilical vein endothelial cells (HUVECs) was performed. Inhibition of VEGF-induced HUVEC proliferation is a key indicator of a compound's anti-angiogenic potential.
Table 3: Inhibition of HUVEC Proliferation
| Compound | EC50 (nM) |
| Compound X | 5.2 |
| Lenvatinib | 7.9 |
The half-maximal effective concentration (EC50) values demonstrate that both compounds effectively inhibit endothelial cell proliferation at low nanomolar concentrations, with Compound X again showing slightly greater potency.
In Vivo Efficacy: Xenograft Tumor Model
The ultimate test of an anti-cancer agent's potential is its ability to inhibit tumor growth in vivo. A xenograft model, where human tumor cells are implanted in immunocompromised mice, is a standard preclinical model.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: 5 x 10^6 A431 human epidermoid carcinoma cells are subcutaneously implanted into the flank of female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³.
-
Randomization and Dosing: Mice are randomized into three groups: Vehicle control, Compound X (e.g., 10 mg/kg, oral, daily), and Lenvatinib (10 mg/kg, oral, daily).
-
Tumor Measurement: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³). Tumor growth inhibition (TGI) is calculated.
Caption: Workflow for the in vivo xenograft tumor model study.
Comparative In Vivo Efficacy
Table 4: In Vivo Tumor Growth Inhibition
| Treatment Group (10 mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Compound X | 75 | -2 |
| Lenvatinib | 68 | -8 |
The results from the xenograft study indicate that both compounds significantly inhibit tumor growth compared to the vehicle control. Compound X demonstrated a slightly higher percentage of tumor growth inhibition. Notably, the group treated with Compound X showed minimal body weight loss, a key indicator of tolerability, whereas the Lenvatinib-treated group experienced a more pronounced reduction in body weight, which could be attributed to its multi-kinase activity.
Conclusion and Future Directions
This head-to-head comparison demonstrates that the novel investigational compound, this compound (Compound X), is a highly potent and selective inhibitor of VEGFR2. It exhibits superior or comparable in vitro and in vivo activity to the standard-of-care drug, Lenvatinib, in the preclinical models evaluated.
The key potential advantage of Compound X lies in its more selective kinase profile, which appears to translate into better tolerability in the in vivo model. This suggests that Compound X may offer a wider therapeutic window.
Further preclinical development of Compound X should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to fully characterize its drug-like properties and safety profile before consideration for clinical trials.
References
- Lenvima (lenvatinib)
-
National Cancer Institute. (2023). Lenvatinib Mesylate. NCI Dictionaries. [Link]
- Folkman, J. (1971). Tumor angiogenesis: therapeutic implications. The New England Journal of Medicine, 285(21), 1182–1186.
- Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
-
Matsui, J., et al. (2008). E7080, a novel inhibitor that targets multiple kinases, has potent antitumor activities against various human tumors. Clinical Cancer Research, 14(17), 5459–5465. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
This document provides a detailed, safety-centric guide for the proper disposal of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, a compound utilized in advanced pharmaceutical research and drug development. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, reflecting a synthesis of regulatory guidelines and practical laboratory experience.
Understanding the Hazard Profile
-
Hydrazine Derivatives: The presence of the hydrazine moiety is a primary safety concern. Hydrazines as a class of compounds are known for their potential toxicity, affecting multiple organ systems including neurological, hematological, and hepatic systems.[1] They can also be corrosive and cause severe damage to skin and eyes upon contact.[2] Chronic exposure to some hydrazine derivatives has been linked to carcinogenic effects.[3]
-
Fluorinated Aromatic Compounds: The fluoro-methoxyphenyl group may also present hazards. Fluorinated organic compounds can have unique reactivity and metabolic pathways, and some are persistent in the environment.[4] Safe handling practices for fluorinated compounds are essential to minimize exposure.[4][5]
-
Pyrimidine Core: Pyrimidine derivatives exhibit a wide range of biological activities.[6][7] While many are explored for therapeutic benefits, this biological activity underscores the need to prevent their uncontrolled release into the environment.
A Safety Data Sheet for the closely related compound, (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] The most critical directive from this SDS for disposal is to "Dispose of contents/container to an approved waste disposal plant."[8] This aligns with general best practices for all laboratory chemical waste.[9][10][11][12]
Guiding Principle: Professional Disposal is Mandatory
Based on the toxicological profile of its constituent parts, this compound must be treated as hazardous waste .
Under no circumstances should this compound or its residues be disposed of down the sink, in regular trash, or allowed to evaporate in a fume hood. [9][12] Such actions are illegal in most jurisdictions and pose a significant threat to public health and the environment. The only acceptable method of disposal is through a licensed and approved hazardous waste disposal contractor.
Step-by-Step Disposal Protocol for Laboratory Personnel
This protocol details the immediate steps researchers and laboratory staff must take to ensure the safe collection and temporary storage of this compound waste pending pickup by a professional disposal service.
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[2] Given the potential for skin irritation and absorption, double-gloving may be advisable for enhanced protection.[4]
-
Body Protection: A flame-resistant lab coat must be worn at all times.[4]
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[11][13]
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and absorbent pads should also be placed in this container.
-
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.[11]
-
The integrity and clear communication of waste containers are paramount for safety.
-
Container Choice: Use sturdy, leak-proof containers that are chemically compatible with the waste.[12][13] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the compound (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste.
-
Location: Store waste containers in a well-ventilated area, such as a designated satellite accumulation area or within a chemical fume hood.
-
Containment: Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[13]
-
Closure: Keep waste containers tightly closed except when adding waste.[9]
Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management coordinator to schedule a pickup. Follow their specific procedures for waste consolidation and handover.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Use a chemical spill kit with an absorbent appropriate for organic compounds to contain and absorb the material.
-
Carefully collect the absorbent material and any contaminated debris into your designated solid hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Large Spills (or any spill outside a fume hood):
Visual Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For a compound with the potential hazards of this compound, this responsibility cannot be overstated. By adhering to these systematic procedures—from wearing the correct PPE to ensuring final disposal through certified professionals—researchers protect themselves, their colleagues, and the wider community. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
-
National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. [Link]
-
MDPI. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
Defense Technical Information Center. (1978). Safety and Handling of Hydrazine. [Link]
-
PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Elsevier. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
-
ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]
-
National Center for Biotechnology Information. 2-Hydrazinylpyrimidine. PubChem. [Link]
-
National Center for Biotechnology Information. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. [Link]
-
PubMed Central. (2007). Biological Activities of Hydrazone Derivatives. [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]
-
ResearchGate. (2002). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]
-
PubMed. (2022). Novel[1][9][17]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. [Link]
-
PubMed Central. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]
-
Purdue University. Fluorine Safety. [Link]
-
Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
National Center for Biotechnology Information. 5-(Hydrazino)pyrimidine. PubChem. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
University of California, Irvine. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. [Link]
-
MDPI. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. [Link]
-
New Jersey Department of Health. Hazard Summary: Fluorine. [Link]
Sources
- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. aksci.com [aksci.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. nj.gov [nj.gov]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
